Ganoderic acid N
描述
属性
IUPAC Name |
6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBQOHASACCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164921 | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110241-19-5 | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110241-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ganoderic Acid N: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid N is a member of the extensive family of ganoderic acids, which are highly oxygenated lanostane-type triterpenoids isolated from mushrooms of the Ganoderma genus. These compounds are a subject of significant scientific interest due to their diverse and potent biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, and while specific experimental and quantitative biological data for this particular acid is limited in publicly available literature, this document outlines the general methodologies and known biological activities associated with the broader class of ganoderic acids as a proxy.
Chemical Structure and Properties
This compound is a complex triterpenoid (B12794562) characterized by a lanostane (B1242432) skeleton. Its chemical properties are detailed in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₂O₈ |
| IUPAC Name | 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid[1] |
| Isomeric SMILES | CC(CC(=O)CC(C)(O)C1CC(=O)C2(C)C3=C(C(=O)CC12C)C1(C)CCC(=O)C(C)(C)C1CC3O)C(O)=O[1] |
| InChI Key | XXHBQOHASACCAP-UHFFFAOYSA-N[1] |
| CAS Number | 294674-12-7 |
| Classification | Triterpenoid[1] |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are not extensively documented in publicly available research. However, the general methodologies employed for other ganoderic acids can be considered representative.
General Isolation and Purification Workflow for Ganoderic Acids
The isolation of ganoderic acids from Ganoderma species typically involves a multi-step process to separate these triterpenoids from a complex mixture of fungal metabolites.
Structural Elucidation
The definitive structure of ganoderic acids is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS spectra help to confirm the structure of different parts of the molecule.
Biological Activities and Signaling Pathways of Ganoderic Acids
While specific in-depth studies on the biological activities of this compound are not widely available, the broader class of ganoderic acids exhibits a wide range of pharmacological effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.
General Biological Activities of Ganoderic Acids
| Biological Activity | Description |
| Anti-cancer | Many ganoderic acids have demonstrated cytotoxic effects against various cancer cell lines. They can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[2] |
| Anti-inflammatory | Ganoderic acids can suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as NF-κB and MAPK. |
| Hepatoprotective | Several ganoderic acids have shown protective effects on the liver against damage induced by toxins. |
| Antiviral | Some ganoderic acids have been reported to exhibit antiviral activity, including against HIV-1. |
| Hypoglycemic | Certain ganoderic acids may contribute to lowering blood glucose levels. |
| Cholesterol-lowering | Some members of this class can inhibit cholesterol biosynthesis. |
Key Signaling Pathways Modulated by Ganoderic Acids
The anti-cancer and anti-inflammatory effects of ganoderic acids are often mediated through the modulation of critical signaling pathways. The following diagram illustrates a simplified representation of how ganoderic acids can interfere with the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Conclusion
This compound is a structurally complex triterpenoid with potential for significant biological activity, consistent with other members of the ganoderic acid family. While detailed research specifically focused on this compound is currently limited, the established methodologies for the isolation, characterization, and biological evaluation of other ganoderic acids provide a solid framework for future investigations. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore its therapeutic potential. This will require dedicated efforts to isolate sufficient quantities of the pure compound for comprehensive in vitro and in vivo studies.
References
The Quest for Bioactive Triterpenoids: A Technical Guide to the Discovery and Isolation of Ganoderic Acids
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Ganoderic Acids
The structural diversity of ganoderic acids leads to a range of physicochemical properties. A summary of key properties for the well-characterized Ganoderic Acid A is presented below.
| Property | Value | Reference |
| Molecular Formula | C30H44O7 | [1] |
| Molar Mass | 516.67 g/mol | |
| Appearance | White powder/crystals | |
| IUPAC Name | (25R)-7β,15α-Dihydroxy-3,11,23-trioxolanost-8-en-26-oic acid |
Experimental Protocols: From Mushroom to Pure Compound
The isolation of ganoderic acids is a multi-step process that involves extraction from the fungal material, followed by a series of chromatographic purification steps.
Preparation of Fungal Material
The initial step involves the preparation of the raw material to maximize the efficiency of subsequent extraction.
-
Drying: The fruiting bodies of Ganoderma lucidum are dried to preserve the integrity of the bioactive compounds. Oven drying at a temperature not exceeding 60°C is a common practice.
-
Pulverization: The dried fungal material is ground into a fine powder (typically 40-80 mesh) to increase the surface area for solvent extraction.
Extraction of Crude Ganoderic Acids
Solvent extraction is the most common method for obtaining a crude extract rich in triterpenoids.
-
Solvent Selection: Ethanol (B145695) is a widely used solvent due to its extraction efficiency and relatively low toxicity. Other effective solvents include methanol (B129727) and ethyl acetate.
-
Extraction Method:
-
Maceration: The powdered fungal material is soaked in the chosen solvent (e.g., 95% ethanol at a solid-to-liquid ratio of 1:10 or 1:20 w/v) for an extended period (e.g., 24 hours) at room temperature, often with occasional stirring. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Ultrasound-Assisted Extraction (UAE): This technique can significantly enhance extraction efficiency by using ultrasonic waves to disrupt the fungal cell walls. Typical parameters include sonication for 45 minutes at a controlled temperature of 45°C.
-
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of Ganoderic Acids
The crude extract is a complex mixture that requires several chromatographic steps to isolate individual ganoderic acids.
-
Silica (B1680970) Gel Column Chromatography: This is a primary fractionation step to separate compounds based on polarity.
-
The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., chloroform) and loaded onto a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., a chloroform-methanol or chloroform-acetone gradient).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target triterpenoids.
-
-
Reversed-Phase Chromatography (C18): Fractions enriched with ganoderic acids are often further purified using reversed-phase chromatography.
-
The enriched fraction is dissolved in a suitable solvent (e.g., methanol) and loaded onto a C18 column.
-
Elution is typically carried out with a gradient of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain high-purity ganoderic acids is usually preparative HPLC.
-
A semi-preparative or preparative C18 column is commonly used.
-
The mobile phase is typically a gradient of acetonitrile and water with an acid modifier.
-
-
Recrystallization: The purified ganoderic acid fractions can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain high-purity crystals.
Quantitative Data
The yield and purity of ganoderic acids can vary depending on the source of the fungal material and the isolation methods used. The following table provides representative data for the isolation of ganoderic acids.
| Stage | Yield/Purity | Reference |
| Crude Triterpenoid Extract | 4.2% yield from dried G. tsugae | |
| Purified Ganoderic Acid A | >97.5% purity after recrystallization | |
| Total Ganoderic Acid A Yield | 35% from the crude extract |
Biological Activity and Signaling Pathways
Ganoderic acids have been shown to modulate various signaling pathways, contributing to their therapeutic effects. For instance, Ganoderic Acid A has been reported to exert anti-cancer effects by influencing key cellular pathways.
Generalized Workflow for Ganoderic Acid Isolation
The following diagram illustrates a typical workflow for the isolation and purification of ganoderic acids from Ganoderma species.
Caption: A generalized workflow for the isolation and purification of ganoderic acids.
Ganoderic Acid A and the p53-MDM2 Signaling Pathway
Ganoderic Acid A has been shown to exhibit anti-tumor activity, and studies suggest its involvement in the p53 signaling pathway. The p53 protein is a critical tumor suppressor, and its activity is tightly regulated by MDM2. Some studies have indicated that ganoderic acids may inhibit the interaction between p53 and MDM2, leading to the activation of p53 and subsequent apoptosis in cancer cells.
Caption: Proposed mechanism of Ganoderic Acid A in the p53-MDM2 signaling pathway.
Conclusion
The discovery and isolation of ganoderic acids from Ganoderma species is a meticulous process that relies on a combination of classical and modern separation techniques. This guide provides a foundational understanding of the key experimental protocols and data relevant to the isolation of these promising bioactive compounds. While specific details for "Ganoderic acid N" remain elusive, the methodologies presented here offer a robust framework for researchers to isolate and characterize novel triterpenoids from natural sources, paving the way for future drug development endeavors.
References
Ganoderic Acid N: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid N, a member of the highly oxygenated lanostane-type triterpenoids, is a significant bioactive compound found in the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and regulatory mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development. The complex structure of ganoderic acids, including this compound, contributes to the diverse pharmacological activities attributed to Ganoderma species, making them a subject of intense scientific scrutiny for their therapeutic potential.
Natural Sources of this compound
This compound is primarily isolated from various species of the genus Ganoderma, most notably Ganoderma lucidum, a well-regarded fungus in traditional medicine. The concentration of this compound can vary significantly depending on the Ganoderma species, the specific strain, the part of the fungus (fruiting body, mycelia, or spores), and the cultivation conditions. While extensive research has been conducted on the quantification of various ganoderic acids, specific quantitative data for this compound remains less documented in readily available literature. Further targeted quantitative analyses across different Ganoderma species and strains are necessary to establish a comprehensive profile of its natural abundance.
Table 1: Quantitative Data of Various Ganoderic Acids in Ganoderma Species
| Ganoderic Acid | Ganoderma Species | Part | Concentration (µg/g dry weight) | Reference |
| Ganoderic Acid A | Ganoderma spp. (Indian isolates) | Fruiting Body | 827.50 - 2010.36 | [1][2] |
| Ganoderic Acid B | Ganoderma spp. (Indian isolates) | Fruiting Body | 16.64 - 916.89 | [1][2] |
| Ganoderic Acid T | Ganoderma lucidum (Mycelia) | Mycelia | Varies (abundant) | [3] |
| Ganoderic Acid S | Ganoderma lucidum (Mycelia) | Mycelia | Varies (abundant) | |
| Total Ganoderic Acids | Ganoderma tsugae | Fruiting Body | 0.28 - 2.20% |
Biosynthesis of this compound
The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids in fungi. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid (B12794562) backbone, which is then further modified to yield a diverse array of ganoderic acids.
The key steps in the biosynthesis of the ganoderic acid backbone are:
-
Formation of Mevalonate: Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This is a rate-limiting step in the pathway.
-
Synthesis of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Mevalonate is phosphorylated and decarboxylated to form the basic five-carbon isoprenoid units, IPP and its isomer DMAPP.
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP molecule to yield the 15-carbon FPP.
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the 30-carbon linear triterpenoid precursor, squalene.
-
Lanosterol (B1674476) Formation: Squalene is epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). This intermediate is then cyclized by lanosterol synthase (LS) to form lanosterol, the first cyclic triterpenoid precursor of ganoderic acids.
-
Post-Lanosterol Modifications: The lanosterol backbone undergoes a series of modifications, including oxidation, reduction, and hydroxylation, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to produce the vast diversity of ganoderic acids, including this compound. The specific enzymes responsible for the final steps in the biosynthesis of this compound are still under investigation.
Below is a diagram illustrating the general biosynthetic pathway of ganoderic acids.
Caption: General biosynthetic pathway of this compound.
Regulation of Ganoderic Acid Biosynthesis
The biosynthesis of ganoderic acids is a tightly regulated process influenced by a complex network of genetic and environmental factors. While specific regulatory pathways for this compound are not yet fully elucidated, research on the general regulation of ganoderic acid production provides valuable insights.
Signaling Pathways: Several signaling molecules and pathways have been identified to play a role in regulating ganoderic acid biosynthesis. These include:
-
Calcium Signaling: Intracellular calcium levels, modulated by factors like Na+/Ca2+ exchange, can trigger calcineurin signaling pathways that upregulate the expression of genes involved in ganoderic acid biosynthesis.
-
Cyclic AMP (cAMP) Signaling: The cAMP signaling pathway is another crucial regulator, although its precise mechanism in controlling ganoderic acid production is still being explored.
-
Reactive Oxygen Species (ROS): ROS can act as signaling molecules to modulate secondary metabolite production, including ganoderic acids.
-
Light Signaling: Blue light has been shown to enhance the accumulation of certain ganoderic acids through the action of the blue light receptor WC-2, which acts as a positive regulator of biosynthetic genes.
Transcription Factors: A number of transcription factors have been identified as key regulators of the genes in the ganoderic acid biosynthetic pathway. These include:
-
LaeA: A global regulator of secondary metabolism in fungi, LaeA positively regulates the expression of ganoderic acid biosynthetic genes.
-
WC-2: A blue light receptor that also functions as a transcription factor to promote ganoderic acid biosynthesis.
-
AreA, Crz1, PacC, and Swi6: These transcription factors are also implicated in the complex regulatory network controlling the production of ganoderic acids.
The interplay of these signaling pathways and transcription factors in response to various environmental cues ultimately determines the profile and quantity of ganoderic acids, including this compound, produced by the fungus.
Caption: Regulatory network of Ganoderic Acid biosynthesis.
Experimental Protocols
Extraction of Ganoderic Acids
A general protocol for the extraction of ganoderic acids from Ganoderma fruiting bodies is as follows. Note that optimization may be required for specific species and for maximizing the yield of this compound.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Methanol
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Weigh a known amount of powdered Ganoderma lucidum fruiting bodies.
-
Add a suitable volume of 95% ethanol (e.g., 1:10 w/v).
-
Perform ultrasonic extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and repeat the extraction process on the pellet two more times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further partitioned with solvents like chloroform to enrich the triterpenoid fraction containing ganoderic acids.
Quantification of Ganoderic Acids by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of ganoderic acids. A general method is described below, which should be validated and optimized for the specific analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid or phosphoric acid) is typically used. The gradient program needs to be optimized for the separation of this compound from other closely related compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Ganoderic acids are often detected at around 252 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Caption: Experimental workflow for HPLC quantification.
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum with potential therapeutic applications. This technical guide has summarized the current knowledge on its natural sources and biosynthesis. While the general pathways are understood, further research is needed to specifically quantify this compound in various natural sources and to elucidate the precise molecular mechanisms and signaling pathways that regulate its production. Such knowledge will be instrumental for the targeted cultivation of high-yielding Ganoderma strains and for the potential heterologous production of this valuable compound for pharmaceutical development.
References
Physical and chemical properties of Ganoderic acid N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid N, a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, has emerged as a compound of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for isolation and analysis, and the molecular mechanisms of action of this compound. Possessing a molecular formula of C30H42O8 and a molecular weight of 530.65 g/mol , it demonstrates notable anti-cancer and immunomodulatory activities. These biological effects are primarily mediated through the modulation of key signaling pathways, including NF-κB and MAPK, leading to the induction of apoptosis and cell cycle arrest in cancer cells, as well as the suppression of pro-inflammatory responses. This document aims to serve as a detailed resource for researchers and professionals in drug development, providing the necessary data and methodologies to facilitate further investigation into the therapeutic potential of this compound.
Physical and Chemical Properties
This compound, which is also identified in some literature as Ganoderic acid C6, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various analytical studies.
| Property | Value | Reference(s) |
| Molecular Formula | C30H42O8 | [1][2] |
| Molecular Weight | 530.65 g/mol | [1][2] |
| CAS Number | 110241-19-5 | |
| Appearance | White to off-white solid | |
| Melting Point | 208-210 °C | |
| Solubility | Soluble in DMSO. |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Mass Spectrometry (MS): The mass spectrum of a compound with the same molecular formula, identified as ganoderic acid C6, shows a molecular ion peak (M+) at m/z 530, consistent with the molecular formula C30H42O8.
Infrared (IR) Spectroscopy: The IR spectrum of ganoderic acid C6, which shares the same molecular formula as this compound, displays characteristic absorption bands. The spectrum shows peaks at 3439 cm⁻¹ (O-H stretching), 1740, 1697, and 1670 cm⁻¹ (C=O stretching), and 1228, 1116, and 1009 cm⁻¹ (C-O stretching), indicative of the hydroxyl and carbonyl functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of ganoderic acid C6 provides key insights into its proton environment. The spectrum, recorded in CDCl₃, shows signals for methyl protons at δ 0.64 (3H, s), 0.90 (3H, s), 1.03 (3H, s), 1.12 (3H, d, J=6.0 Hz), 1.16 (3H, d, J=7.2 Hz), 1.37 (3H, s), and 1.69 (3H, s).
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of ganoderic acids, which can be adapted for this compound, from the fruiting bodies of Ganoderma lucidum.
Methodology:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction with 95% ethanol at room temperature. The process is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Column Chromatography: The crude extract is then subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform (B151607) and acetone to separate the components based on polarity.
-
Preparative HPLC: Fractions containing the desired ganoderic acids are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water.
Analytical Methods
Quantitative analysis of this compound is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed methods.
HPLC-UV Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% aqueous acetic acid.
-
Detection: UV detection at 252 nm.
UPLC-MS/MS Method:
-
Column: ACQUITY UPLC BEH C18 column.
-
Mobile Phase: A gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.
-
Ionization: Negative mode electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
Biological Activities and Signaling Pathways
Ganoderic acids, as a class of compounds, exhibit a wide range of biological activities, with anti-cancer and immunomodulatory effects being the most prominent. While specific studies on this compound are limited, the known mechanisms of other ganoderic acids provide a strong framework for understanding its potential therapeutic actions.
Anti-Cancer Activity
The anti-cancer effects of ganoderic acids are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).
Apoptosis Induction: Ganoderic acids primarily trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to a decrease in the mitochondrial membrane potential. This disruption causes the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.
Cell Cycle Arrest: Ganoderic acids have been shown to arrest the cell cycle at the G1 or S phase. This is often associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of cell cycle progression.
Inhibition of Metastasis: The metastatic potential of cancer cells is often driven by the activation of signaling pathways like NF-κB and MAPK/ERK. Ganoderic acids can suppress these pathways, leading to the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.
Immunomodulatory Activity
Ganoderic acids exhibit immunomodulatory properties, primarily through the suppression of pro-inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Pathways: In immune cells like macrophages, Ganoderic acid C1 has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK pathways. This inhibition prevents the nuclear translocation of NF-κB and reduces the activation of AP-1, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Reduction of PD-1 Protein: Studies have also indicated that ganoderic acids can reduce the expression of Programmed cell death protein 1 (PD-1) on immune cells. PD-1 is a key immune checkpoint receptor, and its downregulation can enhance anti-tumor immune responses.
Conclusion
This compound represents a promising natural product with significant potential for therapeutic applications, particularly in the fields of oncology and immunology. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and elucidated its primary mechanisms of action. The data presented herein underscore the importance of continued research into this compound to fully harness its therapeutic benefits. Further investigations are warranted to explore its specific in vivo efficacy, safety profile, and potential for clinical translation.
References
Lucidenic Acid N: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the current scientific literature on Lucidenic Acid N, a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.
Lucidenic acids, including Lucidenic Acid N, are a class of lanostane-type triterpenoids that have garnered significant interest for their potential pharmacological activities. This guide consolidates the available quantitative data, outlines common experimental methodologies for the study of related compounds, and visualizes a putative signaling pathway based on the mechanisms of similar triterpenoids.
Data Presentation: Cytotoxic Activity of Lucidenic Acid N
Lucidenic Acid N has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 64.5 | [1] |
| HepG2 | Hepatoma (Liver Cancer) | 230 | [1] |
| COLO205 | Colon Cancer | 486 | [1] |
| P-388 | Murine Leukemia | - | [2][3] |
| Hep G2,2,15 | Hepatitis B virus-transfected Hepatoma | - | |
| KB | Epidermal Carcinoma | - |
Note: Specific IC50 values for P-388, Hep G2,2,15, and KB cell lines were not available in the reviewed literature, although significant cytotoxic activity was reported.
Experimental Protocols
While detailed, step-by-step experimental protocols specifically for Lucidenic Acid N are not extensively published, this section outlines a generalized methodology for the isolation and evaluation of cytotoxic activity of triterpenoids from Ganoderma lucidum, based on common practices in the field.
Isolation and Purification of Lucidenic Acid N
-
Extraction : The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction, typically with ethanol (B145695) or methanol.
-
Fractionation : The crude extract is then partitioned with various solvents of increasing polarity to separate compounds based on their chemical properties.
-
Chromatography : The triterpenoid-rich fraction is further purified using a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structure Elucidation : The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., HepG2, HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of Lucidenic Acid N (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathways
The precise signaling pathways modulated by Lucidenic Acid N have not yet been fully elucidated. However, studies on other closely related lucidenic and ganoderic acids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. Lucidenic acid B, for instance, has been shown to induce apoptosis through the activation of caspases. The following diagram illustrates a putative apoptosis induction pathway that may be relevant for Lucidenic Acid N.
References
The Biological Activity of Ganoderic Acids: An In-depth Technical Guide
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse and potent pharmacological activities. While over 150 distinct ganoderic acids have been identified, research has predominantly focused on a select few, revealing a broad spectrum of therapeutic potentials. This technical guide provides a comprehensive overview of the biological activities of prominent, well-researched ganoderic acids, with a focus on their anti-cancer, anti-inflammatory, and hepatoprotective effects. Due to a scarcity of specific research on Ganoderic acid N, this guide will synthesize findings on other extensively studied analogues, such as Ganoderic Acid A, DM, and T, to provide a robust understanding of this important class of natural compounds for researchers, scientists, and drug development professionals.
Anti-cancer Activity
Ganoderic acids have demonstrated significant anti-tumor effects across a range of cancer cell lines. Their mechanisms of action are multi-faceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.
Quantitative Data on Anti-proliferative Activity
The anti-proliferative efficacy of various ganoderic acids has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 h | [1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 h | [1] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 µmol/l | 48 h | [1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 µmol/l | 48 h | [1] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not explicitly stated, but effectively inhibited proliferation | Not specified | [2] |
| Ganoderic Acid DM | A549, NCI-H460 | Non-small cell lung cancer | Not explicitly stated, but induced apoptosis | Not specified |
Induction of Apoptosis
A primary mechanism of the anti-cancer activity of ganoderic acids is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic mitochondrial pathway.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2, SMMC7721) in 6-well plates and culture until they reach approximately 80% confluency. Treat the cells with the desired concentrations of the specific Ganoderic Acid (e.g., 75-100 µmol/l for Ganoderic Acid A) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, detach the cells using trypsin and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Ganoderic acids can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which execute the apoptotic process.
Cell Cycle Arrest
Ganoderic acids can also inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints.
-
Cell Culture and Treatment: Culture cancer cells and treat with the specific Ganoderic Acid as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified. For instance, Ganoderic Acid A has been shown to arrest hepatocellular carcinoma cells in the G0/G1 phase.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development of many diseases, including cancer. Ganoderic acids have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Inhibited Mediators | Effective Concentration | Reference |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | |
| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL |
Inhibition of Pro-inflammatory Mediators
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the specific Ganoderic Acid for 2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Modulation of Signaling Pathways
The anti-inflammatory effects of ganoderic acids are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids can inhibit this pathway by preventing the degradation of IκBα.
Hepatoprotective Activity
Several ganoderic acids have shown protective effects against liver injury induced by various toxins.
In Vivo Hepatoprotective Effects
-
Animal Model: Use male Kunming mice.
-
Treatment: Administer the specific Ganoderic Acid (e.g., 10 and 30 mg/kg) orally for a specified period (e.g., seven days).
-
Liver Injury Induction: Induce liver injury by intraperitoneal injection of CCl4.
-
Sample Collection: Collect blood and liver tissue samples.
-
Biochemical Analysis: Measure the serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Perform histopathological analysis of the liver tissue to assess the extent of liver damage.
Experimental Workflow
Other Biological Activities
Beyond the core activities detailed above, various ganoderic acids have been reported to possess a range of other pharmacological effects, including:
-
Antiviral activity: Some ganoderic acids have shown inhibitory effects against HIV-1 protease.
-
5α-reductase inhibition: Ganoderic acid DM has been identified as an inhibitor of 5α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to dihydrotestosterone, suggesting potential applications in conditions like benign prostatic hyperplasia.
-
Neuroprotective effects: Certain ganoderic acids have demonstrated protective effects in models of neuroinflammation and neurodegenerative diseases.
Conclusion
The available scientific literature robustly supports the significant therapeutic potential of various ganoderic acids. Their multi-targeted approach to combating cancer through apoptosis induction and cell cycle arrest, coupled with their potent anti-inflammatory and hepatoprotective properties, makes them compelling candidates for further drug development. While research on specific analogues like this compound is currently limited, the extensive data on other prominent ganoderic acids provides a strong foundation for future investigations into the structure-activity relationships and therapeutic applications of this fascinating class of natural compounds. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate and standardize future research in this promising field.
References
An In-depth Technical Guide on the Early Cytotoxicity Studies of Lucidenic Acid N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the cytotoxic effects of Lucidenic Acid N, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Initial confusion in nomenclature led to some sources referring to it as "Ganoderic acid N"; however, the primary literature consistently identifies the compound as Lucidenic Acid N. This document details the cytotoxic activity, experimental methodologies employed in early studies, and the putative signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic effects of Lucidenic Acid N have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from early studies are summarized in the tables below for comparative analysis.
Table 1: Cytotoxicity of Lucidenic Acid N against Various Cancer Cell Lines from Wu et al. (2001) [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P-388 | Murine Leukemia | 2.5 |
| Hep G2 | Hepatocellular Carcinoma | >10 |
| Hep G2,2,15 | Hepatocellular Carcinoma (HBV-producing) | >10 |
| KB | Oral Epidermoid Carcinoma | >10 |
| CCM2 | Cerebral Cavernous Malformations | >10 |
Table 2: Cytotoxicity of Lucidenic Acid N against Various Cancer Cell Lines from Hsu et al. (2008) [2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 64.5 |
| COLO205 | Colorectal Adenocarcinoma | 486 |
| HepG2 | Hepatocellular Carcinoma | 230 |
Experimental Protocols
The following protocols are based on the methodologies described in early studies investigating the cytotoxicity of Lucidenic Acid N, primarily adapted from the detailed procedures provided by Hsu et al. (2008)[2][3].
1. Cell Culture and Maintenance
-
Cell Lines: Human promyelocytic leukemia (HL-60), colorectal adenocarcinoma (COLO205), and hepatocellular carcinoma (HepG2) cells were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: Lucidenic Acid N was dissolved in DMSO to prepare a stock solution. Serial dilutions were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration was kept below 0.1%.
-
Incubation: Cells were treated with various concentrations of Lucidenic Acid N for 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the concentration-response curve.
3. Cell Cycle Analysis
-
Cell Treatment: HL-60 cells were treated with Lucidenic Acid N at a concentration of 50 µM for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing 40 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle was determined.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of Lucidenic Acid N.
Proposed Signaling Pathway for Lucidenic Acid N-Induced Cell Cycle Arrest
Caption: Proposed mechanism of G1 phase cell cycle arrest induced by Lucidenic Acid N.
Early investigations into the cytotoxic properties of Lucidenic Acid N have laid the groundwork for understanding its potential as an anti-cancer agent. The data presented in this guide, derived from foundational studies, highlights its activity against various cancer cell lines. The provided experimental protocols offer a template for the replication and expansion of this early work. While the precise molecular mechanisms of Lucidenic Acid N are not fully elucidated, initial findings point towards the induction of G1 phase cell cycle arrest. Further research is warranted to fully uncover the signaling pathways and molecular targets of this promising natural compound.
References
Ganoderic Acid N: A Technical Overview for Scientific Professionals
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of Ganoderic acid N, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum, for researchers, scientists, and drug development professionals. This document details its chemical properties, available experimental methodologies, and known biological activities, offering a foundational resource for further scientific investigation.
Core Chemical and Physical Data
This compound is a member of the highly oxygenated lanostane-type triterpenoids, a class of compounds that contribute to the medicinal properties of the Ganoderma species. The precise chemical identity of this compound is essential for accurate research and development.
| Property | Value | Source |
| CAS Number | 294674-12-7 | Biosynth |
| Molecular Formula | C₃₀H₄₄O₈ | Biosynth |
| Molecular Weight | 532.67 g/mol | Biosynth |
| Alternative Molecular Formula | C₃₀H₄₂O₈ | FooDB |
| Alternative Average Molecular Weight | 530.6497 g/mol | FooDB |
Note: A discrepancy in the molecular formula and weight has been noted between different databases. The information from a chemical supplier is prioritized for likely accuracy in commercially available standards.
Experimental Protocols: Isolation and Analysis
While specific, detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly available literature, the general methodologies applied to other ganoderic acids from Ganoderma lucidum provide a robust framework for its extraction and characterization.
General Extraction and Isolation of Ganoderic Acids
The initial step involves the extraction of total triterpenoids from the dried and powdered fruiting bodies of Ganoderma lucidum.
Experimental Protocol: Ethanolic Extraction of Total Triterpenoids
-
Preparation of Ganoderma lucidum : Dried fruiting bodies are ground into a fine powder to maximize the surface area for efficient extraction.
-
Solvent Extraction : The powdered mushroom is macerated with 95% ethanol, a common solvent for triterpenoid extraction.
-
Filtration and Concentration : The ethanolic extract is filtered to remove solid residues. The combined filtrates are then concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract enriched with triterpenoids.
Following extraction, chromatographic techniques are employed for the purification of individual ganoderic acids.
Experimental Protocol: Chromatographic Purification
-
Silica (B1680970) Gel Chromatography : The crude extract is subjected to column chromatography on silica gel.
-
Elution : A gradient elution system, for example, a chloroform/acetone gradient, is used to separate fractions based on polarity.
-
Reversed-Phase HPLC : Further purification is achieved using a reversed-phase C-18 column with a suitable mobile phase, such as a water/methanol gradient.
-
Final Purification : The final purification of the target ganoderic acid is often accomplished through further high-performance liquid chromatography (HPLC) separation and re-crystallization.
The structures of the isolated compounds are then elucidated and confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Figure 1: General workflow for the extraction and isolation of Ganoderic acids.
Biological Activities and Signaling Pathways
While specific research on the biological activities and signaling pathways of this compound is limited, the broader class of ganoderic acids has been extensively studied, revealing significant therapeutic potential. It is plausible that this compound shares some of these properties.
Ganoderic acids are known to exhibit a range of biological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities. These effects are mediated through the modulation of various intracellular signaling pathways.
Anti-Inflammatory Activity
Ganoderic acids have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the NF-κB and MAPK pathways. In lipopolysaccharide (LPS)-stimulated macrophages, these triterpenoids can block the phosphorylation of IKK and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, leads to a reduction in the expression of pro-inflammatory genes.
Figure 2: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by Ganoderic acids.
Anticancer Activity
The anticancer effects of ganoderic acids are often attributed to the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. Certain ganoderic acids can upregulate pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in cell death.
Future Directions
While the chemical properties of this compound are being established, there is a clear need for further research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on:
-
Isolation and Structural Confirmation : Definitive isolation and comprehensive spectroscopic analysis to resolve the discrepancies in its reported molecular formula and weight.
-
Biological Screening : In-depth investigation of its anti-inflammatory, anticancer, and other potential therapeutic effects using established in vitro and in vivo models.
-
Mechanistic Studies : Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.
This technical guide serves as a foundational resource to encourage and support these future research endeavors into the therapeutic potential of this compound.
In Silico Prediction of Ganoderic Acid N Targets: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of computational strategies to identify and validate the molecular targets of Ganoderic acid N, a bioactive triterpenoid (B12794562) from Ganoderma lucidum.
Introduction
Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, this compound (GA-N) is a less-studied member, yet holds therapeutic promise. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.
In Silico Target Prediction Workflow
The identification of protein targets for a novel or under-investigated natural product like this compound is a critical first step in elucidating its mechanism of action. In silico target prediction, or target fishing, offers a rapid and cost-effective approach to generate hypotheses for experimental validation. A multi-faceted workflow combining several computational methods is recommended to enhance the predictive accuracy.
Ligand Preparation
The initial step involves obtaining the 3D structure of this compound. This can be sourced from chemical databases such as PubChem or FooDB (FDB013995) or generated from its 2D structure and optimized using computational chemistry software. Proper protonation states and energy minimization of the ligand structure are crucial for accurate predictions.
Target Prediction Methodologies
A consensus approach, integrating results from multiple in silico tools, is advised to increase the confidence in predicted targets.[1][2]
-
Reverse Docking: This method involves docking the this compound molecule into the binding sites of a large collection of protein structures.[3] The proteins are then ranked based on the predicted binding affinity (docking score), with lower binding energies indicating more favorable interactions. Web servers and software for reverse docking can be utilized for this purpose.[4]
-
Pharmacophore-Based Screening: This technique uses the 3D arrangement of chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to search against a database of pharmacophore models representing the binding sites of known proteins.[5] This method can identify proteins that are likely to bind to this compound based on shared interaction patterns.
-
Similarity-Based Methods: These approaches compare the chemical structure or shape of this compound to a database of compounds with known biological targets. The underlying principle is that structurally similar molecules are likely to have similar biological activities and targets.
The following diagram illustrates a typical in silico target prediction workflow:
Known and Predicted Targets of this compound
While research on this compound is limited compared to other ganoderic acids, some biological activity has been reported.
| Target/Activity | Method | Quantitative Data | Reference |
| Angiotensin-Converting Enzyme (ACE) | Cell-free assay | IC50 = 0.941 mM | |
| Anticancer Effects | Not Specified | Not Available |
Based on the activities of other ganoderic acids and the known role of ACE, several signaling pathways can be hypothesized as being modulated by this compound.
Postulated Signaling Pathway Involvement
Given the ACE inhibitory activity of this compound and the known anti-inflammatory and anti-cancer effects of other ganoderic acids, the following signaling pathways are postulated to be affected.
Renin-Angiotensin System (RAS)
As a known ACE inhibitor, this compound is expected to directly impact the Renin-Angiotensin System. By inhibiting ACE, it would decrease the production of angiotensin II, a potent vasoconstrictor, and reduce the degradation of bradykinin, a vasodilator. This suggests a potential role in cardiovascular regulation.
NF-κB and MAPK Signaling Pathways
Many ganoderic acids exert anti-inflammatory and anti-cancer effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound shares these mechanisms. Inhibition of these pathways can lead to decreased expression of pro-inflammatory cytokines and pro-survival proteins.
Experimental Validation of Predicted Targets
In silico predictions must be validated through rigorous experimental methods to confirm direct binding and functional relevance.
Experimental Validation Workflow
A tiered approach to experimental validation ensures efficient use of resources, starting with confirmation of direct binding and progressing to cellular and functional assays.
Detailed Experimental Protocols
SPR is a label-free method to quantify the binding kinetics and affinity between a ligand and a target protein in real-time.
-
Ligand and Analyte Preparation:
-
Express and purify the predicted target protein (ligand).
-
Prepare a stock solution of this compound (analyte) in a suitable solvent (e.g., DMSO) and create a serial dilution in running buffer.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject the serial dilutions of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which corresponds to the binding of this compound to the immobilized protein.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the predicted target protein.
-
Use a corresponding secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway upon treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated form of a signaling protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
-
Conclusion
The integrated approach of in silico prediction and experimental validation provides a robust framework for identifying and confirming the molecular targets of this compound. This guide offers a starting point for researchers to explore the therapeutic potential of this natural product. While initial data points to ACE inhibition, the pleiotropic effects observed for other ganoderic acids suggest that this compound may have a multi-targeted mode of action. The methodologies outlined herein will be instrumental in uncovering these additional targets and elucidating the full spectrum of its biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, particularly Ganoderma lucidum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their wide range of bioactive properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Ganoderic acid N is one of the many identified ganoderic acids and contributes to the overall therapeutic potential of Ganoderma extracts.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Ganoderma species. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this valuable compound for further investigation.
Data Presentation: Quantitative Analysis of Ganoderic Acids
The concentration of individual ganoderic acids can vary significantly depending on the Ganoderma species, strain, and cultivation conditions (wild vs. cultivated). The following table summarizes representative quantitative data for lucidenic acid N (a closely related or identical compound to this compound) found in Ganoderma lucidum.
| Ganoderic Acid | Source | Concentration (μg/g of dried material) | Reference |
| Lucidenic Acid N | Wild G. lucidum | 257.80 - 845.46 | [1] |
| Lucidenic Acid N | Cultivated G. lucidum | 52.53 - 139.08 | [1] |
Experimental Protocols
The following protocols describe a general workflow for the extraction and purification of a triterpenoid-rich fraction from Ganoderma, which can be further purified to isolate specific compounds like this compound.
Protocol 1: Extraction of Crude Triterpenoid (B12794562) Fraction
This protocol outlines the initial extraction of the total triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies (60-mesh)
-
95% Ethanol (B145695) (v/v)
-
Rotary evaporator
-
Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)
-
Centrifuge
Procedure:
-
Maceration: Soak the powdered Ganoderma lucidum (1 kg) in 95% ethanol (10 L) at a solid-liquid ratio of 1:10 to 1:20.[2][3]
-
Extraction: Heat the mixture at 60-80°C for 2 hours with continuous stirring.[4]
-
Filtration and Centrifugation: Filter the extract through cheesecloth and then centrifuge at 5000 x g for 20 minutes at 4°C to collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum yield.
-
Concentration: Combine all the ethanolic extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.
Protocol 2: Purification of this compound
This protocol describes the multi-step purification of the crude extract to isolate this compound.
Part A: Solvent Partitioning
Materials:
-
Crude triterpenoid extract
-
Distilled water
-
Ethyl acetate (B1210297)
-
Separatory funnel
Procedure:
-
Suspension: Suspend the crude ethanolic extract in distilled water.
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.
-
Collection: Combine the ethyl acetate fractions, which will contain the triterpenoids.
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Part B: Column Chromatography
Materials:
-
Triterpenoid-enriched fraction
-
Silica (B1680970) gel (200-300 mesh)
-
Chromatography column
-
Solvents for elution (e.g., chloroform-acetone gradient or hexane-ethyl acetate gradient)
Procedure:
-
Column Packing: Prepare a silica gel column packed in the initial elution solvent (e.g., 100% chloroform (B151607) or hexane).
-
Loading: Dissolve the triterpenoid-enriched fraction in a minimal amount of the initial solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of acetone (B3395972) in chloroform or ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing ganoderic acids.
Part C: Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified fractions containing ganoderic acids
-
Preparative HPLC system with a C18 column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and 0.1% aqueous acetic acid)
Procedure:
-
Sample Preparation: Dissolve the ganoderic acid-rich fraction in the mobile phase.
-
Injection: Inject the sample into the preparative HPLC system.
-
Elution: Use a gradient elution of acetonitrile and acidified water to separate the individual ganoderic acids.
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and mass spectrometry.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Diagram: Potential Mechanism of Action
While the specific signaling pathways targeted by this compound are still under investigation, many ganoderic acids have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling cascades. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival.
Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ganoderic Acid N using High-Performance Liquid Chromatography (HPLC)
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma mushrooms, which are renowned for their use in traditional medicine.[1] Ganoderic acid N is a significant bioactive compound within this class, and its accurate quantification is crucial for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used analytical technique for this purpose, offering specificity, sensitivity, and reproducibility.[1][2] This document provides a detailed methodology for the quantitative analysis of this compound in samples derived from Ganoderma species.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic solvent.[1][2] Quantification is performed by UV detection, typically at a wavelength of around 252 nm, by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge.
-
Rotary evaporator.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringes and 0.2 or 0.45 µm syringe filters.
-
-
Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Acetic acid or Formic acid (HPLC grade).
-
Dried and powdered Ganoderma sample (fruiting bodies, mycelia, or extract).
-
Experimental Protocols
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Accurately weigh about 1.0 g of the dried and powdered Ganoderma sample into a flask.
-
Add 25 mL of methanol (or 80-95% ethanol).
-
Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 60°C).
-
Repeat the extraction process at least twice, combining the extracts to ensure complete recovery.
-
Centrifuge the combined extract at approximately 4000 rpm for 10 minutes.
-
Filter the supernatant and evaporate the solvent to dryness under reduced pressure at a temperature of 40-50°C.
-
Re-dissolve the resulting residue in a known volume of methanol (e.g., 5 or 10 mL).
-
Filter the final solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of ganoderic acids.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 40-60 minutes to elute the ganoderic acids. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 30°C |
| Detection Wavelength | 252 nm or 254 nm |
Method Validation and Data Presentation
A validated method ensures accurate and reliable results. The following tables summarize key validation parameters compiled from various studies on ganoderic acids.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Ganoderic Acid T | 2.2 - 100 | 0.998 | |
| Ganoderic Acid S | 2.2 - 100 | 1.000 | |
| Various Ganoderic Acids | 7.5 - 180 | > 0.999 | |
| Ganoderic Acid A | 2.3 - 230 | 0.9990 - 0.9999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Ganoderic Acid T | < 2.2 | Not Specified | |
| Ganoderic Acid S | < 2.2 | Not Specified | |
| Various Ganoderic Acids | 0.34 - 1.41 | 1.01 - 4.23 | |
| Ganoderic Acid A | 0.6 | 2.0 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Ganoderic Acid T & S | < 3.0 | Not Specified | |
| Various Ganoderic Acids | 0.81 - 3.20 | 0.40 - 3.67 | |
| Nine Ganoderic Acids | 0.8 - 4.8 | 0.7 - 5.1 |
Table 4: Accuracy (Recovery)
| Analyte | Recovery (%) | Reference |
| Ganoderic Acid T & S | 96 - 107 | |
| Various Ganoderic Acids | 97.09 - 100.79 | |
| Nine Ganoderic Acids | 96.85 - 105.09 |
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). Use the peak area of this compound in the sample chromatogram and the regression equation to calculate its concentration in the sample solution. The final content is typically expressed as mg/g of the dried sample.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of key HPLC components.
References
Application Notes and Protocols: Lucidenic Acid N Isolation, Derivatization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ganoderic acids and lucidenic acids are two major classes of bioactive triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. While structurally related as lanostane-type triterpenoids, they differ in their carbon skeleton: ganoderic acids possess a C30 skeleton, whereas lucidenic acids have a C27 skeleton.[1] The compound of interest, Lucidenic Acid N, is a tetracyclic triterpenoid (B12794562) with a C27 framework that has been isolated from the fruiting bodies of Ganoderma lucidum.[2]
Lucidenic Acid N has demonstrated significant cytotoxic activity against various tumor cell lines, making it a compound of interest for oncology research and drug development.[2] Its mechanism of action, like many other Ganoderma triterpenoids, is believed to involve the induction of apoptosis (programmed cell death).[3]
Currently, the total synthesis of Lucidenic Acid N has not been reported in the literature; therefore, isolation from natural sources remains the primary method of procurement. Chemical derivatization of the carboxylic acid moiety offers a promising strategy to enhance its therapeutic potential by improving potency, selectivity, or pharmacokinetic properties. The following protocols provide a comprehensive guide for the isolation of Lucidenic Acid N, a representative method for its derivatization, and a standard assay for evaluating its biological activity.
Experimental Protocols
2.1 Protocol 1: Isolation and Purification of Lucidenic Acid N from Ganoderma lucidum
This protocol describes a generalized procedure for the extraction and purification of triterpenoid acids from the fruiting bodies of Ganoderma lucidum, based on established methodologies.[4]
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Ethyl Acetate (B1210297)
-
Silica (B1680970) Gel (for column chromatography)
-
Reversed-phase C18 silica gel
-
Solvents for HPLC (Acetonitrile, water with 0.1% formic acid)
-
Rotary evaporator
-
Chromatography columns
-
HPLC system (preparative or semi-preparative)
Procedure:
-
Extraction:
-
Macerate 1 kg of dried, powdered G. lucidum fruiting bodies with 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with chloroform and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with triterpenoids, and evaporate the solvent to dryness.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or hexane-ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Reversed-Phase C18 Chromatography:
-
Further purify the triterpenoid-rich fractions on a reversed-phase C18 column.
-
Elute with a gradient of methanol-water. This step is effective at separating different classes of ganoderic and lucidenic acids.
-
-
Preparative HPLC:
-
Achieve final purification of Lucidenic Acid N using a preparative or semi-preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile (B52724) and water (containing 0.1% formic acid) for optimal separation.
-
Monitor the elution at ~252 nm and collect the peak corresponding to Lucidenic Acid N.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
-
2.2 Protocol 2: Representative Derivatization via Amide Synthesis
As no specific derivatization protocol for Lucidenic Acid N is available, this protocol for the synthesis of amide derivatives of Ganoderic Acid A is provided as a representative template for modifying the carboxyl group.
Materials and Reagents:
-
Isolated Lucidenic Acid N (or other triterpenoid acid)
-
Anhydrous Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Primary or secondary amine of choice (e.g., n-hexylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve Lucidenic Acid N (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add EDCI (1.5 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
-
Amine Addition:
-
Add the desired amine (e.g., n-hexylamine, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using a suitable mobile phase (e.g., a gradient of methanol in dichloromethane) to obtain the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using NMR and MS analysis.
-
2.3 Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol details a standard colorimetric assay to determine the cytotoxic effects of Lucidenic Acid N and its derivatives on cancer cell lines.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (Lucidenic Acid N and derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated cells.
-
Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of selected Ganoderma triterpenoids against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Citation |
| Lucidenic Acid N | Hep G2 | Hepatoma | 3.9 µg/mL | |
| Lucidenic Acid N | P-388 | Murine Leukemia | 2.9 µg/mL | |
| Ganoderic Acid D | HepG2 | Hepatoma | 0.14 µg/mL | |
| Ganoderic Acid D | HeLa | Cervical Cancer | 0.18 µg/mL | |
| Ganoderic Acid D | Caco-2 | Colorectal Cancer | 0.02 µg/mL | |
| Ganoderic Acid A | HepG2 (48h) | Hepatoma | 203.5 µmol/L | |
| Ganoderic Acid A | SMMC7721 (48h) | Hepatoma | 139.4 µmol/L |
Visualizations: Workflows and Signaling Pathways
// Nodes start [label="Lucidenic Acid N\n(or other triterpenoid acid)", shape=ellipse, fillcolor="#FBBC05"]; reagents [label="Amine (R-NH2)\nEDCI, DMAP\nin Anhydrous DCM", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir at Room Temp\n(12-24h)"]; workup [label="Aqueous Work-up\n& Extraction"]; purify [label="Silica Gel\nChromatography"]; product [label="Purified Amide Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> purify; purify -> product; } caption: Workflow for a representative amidation derivatization.
// Nodes GA [label="Lucidenic Acid N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1"]; Apop [label="Apoptosome\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GA -> Bax [label="Upregulates"]; GA -> Bcl2 [label="Downregulates", style=dashed, arrowhead=tee]; Bax -> Mito [label="Promotes\nPermeabilization"]; Bcl2 -> Mito [style=dashed, arrowhead=tee, label="Inhibits"]; Mito -> CytC; CytC -> Apop; Apaf1 -> Apop; Apop -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis; } caption: Apoptosis induction pathway targeted by Ganoderma triterpenoids.
References
Application Notes: In Vitro Cell-Based Assays for Ganoderic Acids
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest for their wide range of pharmacological activities, particularly their anti-cancer properties. Various isomers of ganoderic acid, such as Ganoderic Acid A, T, and DM, have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), cause cell cycle arrest, and suppress metastasis.[1][2][3][4]
These application notes provide an overview of standard in vitro cell culture assays to evaluate the anti-cancer effects of ganoderic acids.
Disclaimer: Specific experimental data for a compound designated "Ganoderic Acid N" is not available in the current scientific literature. The following protocols and data are based on published studies of other well-characterized ganoderic acids (e.g., GA-A, GA-T, GA-DM) and serve as a comprehensive guide for researchers investigating the in vitro bioactivity of any ganoderic acid, including this compound.
Data Presentation
The following tables summarize quantitative data from studies on various ganoderic acids, demonstrating their effects on cancer cell lines.
Table 1: Cytotoxicity of Ganoderic Acids on Human Cancer Cell Lines (IC50 values)
| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| 203.5 | 48 | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| 139.4 | 48 | |||
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 | 48 |
| HepG2 | Hepatocellular Carcinoma | 92.3 | 48 | |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 | 48 | |
| MDA-MB-231 | Breast Cancer | 110.5 | 48 |
Data compiled from multiple sources.[5]
Table 2: Effect of Ganoderic Acid A on Cell Cycle Distribution in HepG2 Cells (48h treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 43.43 | 37.95 | 18.62 |
| 100 | 48.56 | 29.51 | 21.93 |
Data adapted from a study on HepG2 cells.
Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Hypothetical data based on typical results for Ganoderic Acids.
Experimental Protocols
Here are detailed protocols for key in vitro assays to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is used to assess if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
Cell Migration Assay (Wound Healing Assay)
This assay is a simple method to study directional cell migration in vitro. It mimics the migration of cells during wound healing in vivo.
Materials:
-
Cancer cells
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Gently scratch the monolayer in a straight line with a sterile 200 µL pipette tip to create a "wound" or gap.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace with fresh medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration into the gap. A delay in wound closure in treated cells compared to control indicates inhibition of cell migration.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (0.1%)
Protocol:
-
Prepare Inserts: Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for 1 hour.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 5 x 10⁴ cells in 100 µL of serum-free medium containing the desired concentration of this compound onto the Matrigel-coated inserts.
-
Set up Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Remove Non-invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.
-
Fix and Stain: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% Crystal Violet for 10 minutes.
-
Quantification: Wash the inserts and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. A reduction in the number of invaded cells in treated samples compared to the control indicates anti-invasive activity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Signaling Pathway
Caption: Plausible p53-mediated apoptosis pathway modulated by this compound.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Animal Models for Studying the Effects of Ganoderic Acid N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties. Among the numerous identified derivatives, Ganoderic acid N (GA-N) has been identified as a bioavailable constituent, suggesting its potential for in vivo activity[1]. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound. While specific in vivo studies focusing exclusively on GA-N are limited, the protocols outlined below are based on established methodologies for other structurally similar and well-researched Ganoderic acids. These can be adapted to investigate the pharmacological profile of this compound in various disease models.
Data Presentation: In Vivo Studies of Ganoderic Acids
The following table summarizes key findings from in vivo studies on various Ganoderic acids, providing a reference for potential dosage ranges and observed effects that can inform the experimental design for this compound.
| Ganoderic Acid/Extract | Animal Model | Dosage | Administration Route | Study Duration | Key Observed Effects | Reference |
| Ganoderic Acid A (GAA) | α-Amatoxin poisoned mice | 20 mg/kg | Intraperitoneal | Not specified | Improved survival rate and liver function.[2] | [2] |
| Ganoderic Acid (GA) | CT26 tumor-bearing BALB/c mice | 50 mg/kg | Intraperitoneal | 18 days | Ameliorated chemotherapy-induced fatigue, improved muscle quality, and reduced inflammatory cytokines.[3] | [3] |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) model | Not specified | Not specified | Not specified | Suppressed tumor growth and metastasis; down-regulated MMP-2 and MMP-9 mRNA expression. | |
| Ganoderic acids-rich ethanol (B145695) extract | Mice with excessive alcohol intake | 100, 200, 400 mg/kg/day | Intragastric | 6 weeks | Ameliorated lipid metabolism, antioxidant function, and inflammatory response. | |
| Triterpenoids from G. lucidum (TGL) | APP/PS1 transgenic mice (AD model) | 25, 100 mg/kg/day | Oral (mixed with feed) | 10 weeks | Mitigated age-associated brain physiological decline. | |
| Ganoderic Acid C2 (GAC) | Cyclophosphamide-induced immunosuppressed Kunming mice | 20, 40 mg/kg | Not specified | 14 days | Alleviated immunosuppression. |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Effects of this compound in a Xenograft Mouse Model
This protocol is adapted from studies on other Ganoderic acids with demonstrated anti-cancer properties.
1. Animal Model:
-
Species: Female BALB/c nude mice, 6-8 weeks old.
-
Acclimatization: House animals in a controlled environment (22-25°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to sterile food and water for at least one week prior to the experiment.
2. Tumor Cell Implantation:
-
Cell Line: Human colon cancer cell line (e.g., HCT-116).
-
Procedure: Subcutaneously inject 1 x 10^6 HCT-116 cells suspended in 100 µL of serum-free medium into the right flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
3. Experimental Groups and Treatment:
-
Grouping: Once tumors reach a volume of approximately 100-150 mm³, randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control: Administer the vehicle solution.
-
This compound (Low Dose): e.g., 25 mg/kg.
-
This compound (High Dose): e.g., 50 mg/kg.
-
Positive Control: A standard chemotherapeutic agent (e.g., 5-Fluorouracil).
-
4. Preparation and Administration of this compound:
-
Formulation: For oral administration, suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80 in sterile saline. For intraperitoneal injection, dissolve in a vehicle like DMSO and dilute with sterile saline (final DMSO concentration <1%).
-
Administration: Administer the assigned treatment daily via oral gavage or intraperitoneal injection for a period of 14-21 days.
5. Endpoint Analysis:
-
Tumor Growth: Continue to monitor tumor volume throughout the treatment period.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood samples for biochemical analysis and tumors for histopathological and molecular analysis.
-
Histopathology: Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe tumor morphology and necrosis.
-
Molecular Analysis: Analyze tumor lysates by Western blot or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and proliferation (e.g., Ki-67).
Protocol 2: Assessment of Hepatoprotective Effects of this compound in a CCl4-Induced Liver Injury Model
This protocol is based on established models for evaluating the hepatoprotective effects of natural compounds.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: As described in Protocol 1.
2. Experimental Groups and Treatment:
-
Grouping (n=8-10 per group):
-
Normal Control: Administer vehicle only.
-
CCl4 Model Control: Administer vehicle followed by CCl4.
-
This compound (Low Dose) + CCl4: e.g., 25 mg/kg.
-
This compound (High Dose) + CCl4: e.g., 50 mg/kg.
-
Positive Control + CCl4: e.g., Silymarin (100 mg/kg).
-
3. Preparation and Administration of this compound:
-
Formulation: Prepare this compound for oral administration as described in Protocol 1.
-
Administration: Administer this compound or vehicle orally for 7 consecutive days.
4. Induction of Liver Injury:
-
Procedure: On day 7, one hour after the final dose of this compound, administer a single intraperitoneal injection of carbon tetrachloride (CCl4) (0.2% in olive oil, 10 ml/kg).
5. Endpoint Analysis:
-
Sample Collection: 24 hours after CCl4 administration, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with H&E to evaluate the extent of liver necrosis and inflammation.
-
Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA) and glutathione (B108866) (GSH) to assess oxidative stress.
Signaling Pathways and Visualization
Ganoderic acids have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the specific pathways affected by this compound are still under investigation, the following diagrams illustrate potential mechanisms of action based on studies of other Ganoderic acids.
Caption: General experimental workflow for an in vivo anti-tumor study.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderic Acids in Neuroprotective Studies
A Comprehensive Review of Preclinical Research on Ganoderic Acids (Excluding Ganoderic Acid N due to Lack of Available Data)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific studies on the neuroprotective effects of this compound. The following information is a comprehensive summary of research conducted on other major ganoderic acids, primarily Ganoderic Acid A (GAA), which is the most studied compound in this class for its neuroprotective properties. The findings on these related compounds may provide insights into the potential activities of other ganoderic acids.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their diverse pharmacological activities. Among these, their neuroprotective effects are of particular importance for the potential development of novel therapeutics for neurodegenerative diseases. These compounds have been shown to exert beneficial effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. This document provides a detailed overview of the preclinical evidence, experimental protocols, and key signaling pathways involved in the neuroprotective effects of studied ganoderic acids.
Data Presentation: Quantitative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data from various preclinical studies on ganoderic acids, offering a comparative look at their efficacy in different experimental models.
Table 1: Effects of Ganoderic Acid A on Cell Viability and Nitric Oxide Production
| Cell Line | Insult | Ganoderic Acid A Concentration | Outcome | Reference |
| SH-SY5Y | Sodium Nitroprusside (SNP) | 10 µM | Significantly attenuated SNP-induced cytotoxicity and NO increase. | [1] |
| PC12 | Sodium Nitroprusside (SNP) | 10 µM | No significant protective effect. | [1] |
Table 2: Anti-inflammatory Effects of Ganoderic Acids
| Compound | Model | Key Findings | Reference |
| Ganoderic Acid A | LPS-stimulated BV2 microglia | Suppressed proliferation and activation; promoted M2 polarization; inhibited pro-inflammatory cytokine release. | [2] |
| Ganoderic Acid A | Post-Stroke Depression rat model | Weakened inflammatory response in the hippocampus. | [3] |
| Deacetyl Ganoderic Acid F | LPS-stimulated BV-2 cells and in vivo models | Inhibited NO production, iNOS expression, and pro-inflammatory cytokines (TNF-α, IL-6). | [4] |
Table 3: Effects on Alzheimer's Disease Models
| Compound | Model | Key Findings | Reference |
| Ganoderic Acid A | Aβ25-35-treated HT22 cells | Inhibited apoptosis and delayed cell senescence. | |
| Ganoderic Acid A | BV2 microglial cells | Facilitated Aβ42 degradation through autophagy. | |
| Ganoderic Acid A | AD mouse model | Ameliorated cognitive deficiency and reduced Aβ42 levels. |
Table 4: Effects on Parkinson's Disease Models
| Compound | Model | Key Findings | Reference |
| Ganoderic Acid A | MPP+/MPTP-induced PD models | Mitigated neurotoxicity, motor dysfunction, and dopaminergic neuron loss. |
Signaling Pathways in Neuroprotection
Ganoderic acids mediate their neuroprotective effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.
Farnesoid X Receptor (FXR) Activation by Ganoderic Acid A in Microglia
Ganoderic Acid A has been shown to inhibit neuroinflammation in LPS-stimulated BV2 microglial cells by activating the Farnesoid X Receptor (FXR). This activation leads to a reduction in pro-inflammatory mediators.
Axl/Pak1 Signaling Pathway in Amyloid-β Clearance
In the context of Alzheimer's disease, Ganoderic Acid A promotes the clearance of amyloid-β (Aβ) in microglial cells by inducing autophagy through the Axl/Pak1 signaling pathway.
Nrf2/SLC7A11/GPX4 Signaling Pathway in Ferroptosis Inhibition
Ganoderic Acid A has been demonstrated to protect against ferroptosis, a form of iron-dependent cell death, by activating the NRF2/SLC7A11/GPX4 signaling pathway in models of Alzheimer's disease.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of ganoderic acids.
Protocol 1: In Vitro Neuroinflammation Assay using BV2 Microglial Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of Ganoderic Acid A on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
1. Cell Culture and Maintenance:
- Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days.
2. Drug Treatment:
- Seed BV2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
- Allow cells to adhere for 24 hours.
- Pre-treat cells with various concentrations of Ganoderic Acid A for a specified time (e.g., 2 hours).
- Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no GAA) and an LPS-only group.
3. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Measure NO concentration using the Griess reagent assay according to the manufacturer's instructions.
- Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6):
- Collect cell culture supernatants for secreted cytokines or lyse the cells for intracellular cytokine analysis.
- Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2):
- Lyse the cells and determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
- Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
4. Experimental Workflow Diagram:
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Stroke
This protocol is based on studies evaluating the neuroprotective effects of ganoderic acids in a rat model of focal ischemic stroke.
1. Animal Model:
- Use adult male Swiss Wistar rats.
- Induce transient focal cerebral ischemia by MCAO as previously described. Briefly, anesthetize the rats, expose the common carotid artery, and introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
- After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
2. Drug Administration:
- Administer Ganoderic Acid (GA) at different doses (e.g., via oral gavage) at specified time points before or after MCAO.
- Include a sham-operated group and a vehicle-treated MCAO group.
3. Neurological Deficit Scoring:
- At a set time post-reperfusion (e.g., 24 hours), evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).
4. Measurement of Infarct Volume:
- After behavioral testing, sacrifice the animals and perfuse the brains.
- Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Calculate the infarct volume as a percentage of the total brain volume.
5. Biochemical and Molecular Analysis:
- Homogenize brain tissue from the ischemic hemisphere.
- Measure markers of oxidative stress (e.g., MDA, SOD, GSH), inflammation (e.g., TNF-α, IL-1β by ELISA), and apoptosis (e.g., Caspase-3 activity, Bcl-2/Bax ratio by Western blot).
Conclusion
The available scientific literature provides compelling evidence for the neuroprotective effects of several ganoderic acids, most notably Ganoderic Acid A. These compounds demonstrate therapeutic potential in preclinical models of neurodegenerative diseases and ischemic stroke through their anti-inflammatory, antioxidant, and anti-apoptotic properties, which are mediated by various signaling pathways. While no specific data exists for this compound, the findings for other ganoderic acids suggest that this class of compounds warrants further investigation in the context of neuroprotection. The protocols and data presented herein can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of ganoderic acids for neurological disorders. Future studies are needed to elucidate the specific effects of less-studied ganoderic acids, including this compound, and to translate these promising preclinical findings into clinical applications.
References
- 1. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Delivery of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid N is a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Like other ganoderic acids, it exhibits a range of pharmacological activities, making it a compound of interest for therapeutic development. However, its poor aqueous solubility presents a significant challenge for in vivo delivery, often leading to low bioavailability and limiting its therapeutic potential. These application notes provide detailed protocols for formulating this compound to enhance its in vivo delivery, focusing on the preparation of Solid Lipid Nanoparticles (SLNs). Additionally, this document outlines experimental procedures for the in vivo evaluation of the formulated this compound.
Physicochemical Properties and Formulation Strategies
This compound is a lipophilic molecule, soluble in organic solvents such as ethanol (B145695) and DMSO, but sparingly soluble in aqueous solutions. To overcome this limitation and improve its oral bioavailability, various formulation strategies can be employed, including the use of liposomes, nanoparticles, and emulsions. Among these, SLNs offer several advantages, such as high stability, controlled release, and the ability to encapsulate hydrophobic drugs.
Table 1: Physicochemical and Pharmacokinetic Properties of Ganoderic Acids
| Property | Ganoderic Acid A (for reference) | Ganoderic Acid H (for reference) | This compound |
| Molecular Formula | C₃₀H₄₄O₇ | C₃₀H₄₂O₇ | C₃₀H₄₂O₇ |
| Molecular Weight | 516.67 g/mol | 514.65 g/mol | 514.65 g/mol |
| Aqueous Solubility | Poor[1] | Poor | Poor |
| Cmax (in rats, oral) | 358.73 ng/mL (100 mg/kg dose)[2] | 2509.9 ng/mL (in TEF)[3] | Bioavailable, but specific data not reported[3] |
| Tmax (in rats, oral) | <0.611 h[2] | ~2 h | Data not available |
| Absolute Bioavailability | 10.38 - 17.97% | Data not available | Data not available |
Note: Specific pharmacokinetic data for this compound is limited. The data for Ganoderic acids A and H are provided for reference and to highlight the general pharmacokinetic profile of this class of compounds.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (GA-N-SLNs)
This protocol describes the preparation of GA-N-SLNs using a hot homogenization and ultrasonication method, adapted from a procedure for other ganoderic acids.
Materials:
-
This compound
-
Solid lipid: Stearic acid
-
Surfactant: Tween 80
-
C-surfactant: Soy lecithin (B1663433)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Organic solvent: Acetone (B3395972) and Methanol
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating
-
Dialysis membrane (MWCO 12 kDa)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve an accurately weighed amount of this compound and stearic acid (e.g., 100 mg this compound and 500 mg stearic acid) in a minimal amount of a 1:1 (v/v) mixture of acetone and methanol.
-
Add soy lecithin (e.g., 150 mg) to this solution and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 2% (w/v) solution of Tween 80 in PBS (pH 7.4).
-
Heat the aqueous phase to 75°C on a magnetic stirrer with heating.
-
-
Emulsification:
-
Heat the organic phase to 75°C.
-
Add the hot organic phase dropwise to the hot aqueous phase under continuous stirring with a high-speed homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization and Sonication:
-
Subject the coarse emulsion to high-pressure homogenization (if available) for 3-5 cycles at 500 bar.
-
Alternatively, sonicate the emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycles) in an ice bath to prevent overheating.
-
-
Formation of SLNs:
-
Rapidly cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring for 30 minutes to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
To remove unencapsulated this compound, dialyze the SLN dispersion against PBS (pH 7.4) using a dialysis membrane (MWCO 12 kDa) for 12 hours, with the dialysis medium being replaced every 2 hours.
-
Characterization of GA-N-SLNs:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency and Drug Loading: Separate the unencapsulated drug from the SLNs by ultracentrifugation. Quantify the amount of free drug in the supernatant using a validated HPLC method. Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
Table 2: Example Formulation Parameters for Ganoderic Acid-Loaded SLNs
| Parameter | Value |
| Ganoderic Acid Concentration | 1 mg/mL |
| Lipid (Stearic Acid) | 5 mg/mL |
| Surfactant (Tween 80) | 2% (w/v) |
| Co-surfactant (Soy Lecithin) | 1.5 mg/mL |
| Homogenization Speed | 10,000 rpm |
| Homogenization Time | 15 min |
| Sonication Time | 10 min |
| Expected Particle Size | 100 - 300 nm |
| Expected Zeta Potential | -20 to -30 mV |
| Expected Entrapment Efficiency | > 70% |
Protocol 2: In Vivo Pharmacokinetic and Efficacy Study of GA-N-SLNs
This protocol outlines a general procedure for evaluating the oral bioavailability and in vivo efficacy of the formulated this compound in a rodent model.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies of ganoderic acids.
Experimental Design:
-
Pharmacokinetic Study:
-
Divide the animals into two groups (n=6 per group):
-
Group 1: Oral administration of free this compound suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
Group 2: Oral administration of GA-N-SLNs.
-
-
Administer a single oral dose (e.g., 50 mg/kg) of the respective formulations.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability.
-
-
Efficacy Study (Example: Anti-inflammatory Model):
-
Induce inflammation in the animals (e.g., using lipopolysaccharide, LPS).
-
Divide the animals into groups (n=8 per group):
-
Group A: Control (no treatment)
-
Group B: Inflammation model + Vehicle (empty SLNs)
-
Group C: Inflammation model + Free this compound
-
Group D: Inflammation model + GA-N-SLNs
-
-
Administer the treatments orally for a specified period.
-
At the end of the study, collect blood and tissue samples for the analysis of inflammatory markers (e.g., TNF-α, IL-6) and histopathological examination.
-
Analytical Method for Quantification of this compound in Plasma:
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Detection: Mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
Visualization of Workflows and Signaling Pathways
References
Application Notes and Protocols for Molecular Docking of Ganoderic Acid N with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of triterpenoids isolated from Ganoderma species, are recognized for their diverse pharmacological activities. This document provides detailed application notes and protocols for the molecular docking of Ganoderic acid N with potential protein targets. While direct molecular docking studies on this compound are not extensively available in the current literature, its structural similarity to other ganoderic acids suggests shared biological activities. Notably, several ganoderic acids have been identified as inhibitors of viral neuraminidase.[1][2][3][4] Therefore, this document will focus on neuraminidase as a primary potential protein target for this compound, providing a comprehensive guide for researchers to conduct in silico docking studies. The protocols outlined here are broadly applicable and can be adapted for other potential protein targets of this compound as they are identified.
Introduction to this compound and its Therapeutic Potential
Ganoderic acids are highly oxygenated lanostane-type triterpenoids and are among the principal bioactive constituents of the medicinal mushroom Ganoderma lucidum.[5] These compounds have been shown to possess a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. The structural diversity of ganoderic acids contributes to their varied biological functions.
While specific research on this compound is limited, studies on closely related ganoderic acids such as T-Q and TR have demonstrated their ability to inhibit viral neuraminidase, a key enzyme in the life cycle of influenza viruses. Neuraminidase facilitates the release of newly formed virus particles from infected cells, and its inhibition is a validated strategy for antiviral therapy. Molecular docking and dynamics studies on Ganoderic acid DM and Z have further elucidated the binding patterns of these compounds to neuraminidase. Based on this evidence, neuraminidase presents a compelling putative target for this compound.
Data Presentation: Quantitative Docking Data of Ganoderic Acids with Neuraminidase
The following table summarizes the available quantitative data from molecular docking and binding affinity studies of various ganoderic acids with viral neuraminidase. It is important to note that specific binding affinity values for this compound are not available in the reviewed literature; however, the data for other ganoderic acids provide a valuable reference for potential interactions.
| Ligand | Protein Target | PDB ID | Docking Software/Method | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ganoderic acid DM | Neuraminidase (N1) | 2HU0 | Docking, MD, MM/PBSA | -16.83 (ΔGbind) | Asp151, Arg152 |
| Ganoderic acid Z | Neuraminidase (N1) | 2HU0 | Docking, MD, MM/PBSA | -10.99 (ΔGbind) | Not specified in abstract |
| Ganoderic acid T-Q | Neuraminidase (H5N1) | 2HU0 | In silico docking | Not specified | Arg292, Glu119 |
| Ganoderic acid TR | Neuraminidase (H5N1) | 2HU0 | In silico docking | Not specified | Arg292, Glu119 |
| Oseltamivir (Reference Drug) | Neuraminidase (N1) | 2HU0 | Docking, MD, MM/PBSA | -23.62 (ΔGbind) | Arg118, Asp151, Arg152, Glu276, Arg292, Arg371 |
Experimental Protocols: Molecular Docking of this compound with Neuraminidase
This section provides a detailed protocol for performing a molecular docking study of this compound with influenza virus neuraminidase using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein (e.g., Neuraminidase from H5N1, PDB ID: 2HU0).
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
Protocol
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file of the target protein (e.g., 2HU0) from the Protein Data Bank.
-
Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, co-crystallized ligands, and any additional protein chains not relevant to the study.
-
Prepare Receptor in ADT:
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL format.
-
Prepare Ligand in ADT:
-
Open the ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: In ADT, load the prepared protein (PDBQT file).
-
Set Grid Parameters: Use the Grid Box option to define the search space for the docking simulation. The grid box should encompass the active site of the neuraminidase. The active site residues for neuraminidase typically include Arg118, Asp151, Arg152, Arg292, and Arg371.
-
Save Grid Parameters: Save the grid parameter file.
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file:
Step 5: Analysis of Docking Results
-
Visualize the Poses: Open the output PDBQT file (docking_results.pdbqt) and the protein PDBQT file in PyMOL or Chimera. The output file will contain multiple binding poses of this compound ranked by their binding affinity.
-
Analyze Interactions: Examine the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of the neuraminidase active site.
Visualizations
Experimental Workflow
References
- 1. daneshyari.com [daneshyari.com]
- 2. Novel binding patterns between ganoderic acids and neuraminidase: Insights from docking, molecular dynamics and MM/PBSA studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ganoderic Acid N Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Ganoderic acid N.
FAQs: Fundamental Questions on this compound Extraction
Q1: What is this compound and where is it found?
This compound is a triterpenoid, a class of organic compounds containing six isoprene (B109036) units.[1] It is one of the many bioactive ganoderic acids found in Ganoderma lucidum, a well-known medicinal mushroom.[2]
Q2: What are the general approaches for extracting this compound?
The extraction of ganoderic acids, including this compound, typically involves solvent extraction from the fruiting bodies or mycelia of Ganoderma lucidum.[3][4] Common methods include maceration, and ultrasound-assisted extraction (UAE). The choice of method can significantly impact the extraction efficiency.
Q3: Which solvents are most effective for this compound extraction?
Ganoderic acids are generally soluble in organic solvents. Ethanol (B145695) is a commonly used solvent due to its efficiency and relatively low toxicity.[4] Other solvents like methanol (B129727) and ethyl acetate (B1210297) can also be employed. The selection of the solvent system is a critical step and may require optimization for this compound.
Q4: How can the production of ganoderic acids in Ganoderma lucidum be enhanced prior to extraction?
Submerged fermentation of Ganoderma lucidum mycelia offers a controlled environment to increase the yield of ganoderic acids. Strategies to enhance production include:
-
Two-Stage Fermentation: An initial phase for rapid biomass growth followed by a second stage under stress conditions (e.g., static culture) to promote secondary metabolite production.
-
Nutrient Limitation: Limiting nitrogen in the fermentation medium can shift the metabolic focus from growth to the synthesis of ganoderic acids.
-
Elicitation: The addition of elicitors like methyl jasmonate or salicylic (B10762653) acid can stimulate the biosynthetic pathways of ganoderic acids.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | 1. Suboptimal Raw Material: The concentration of specific ganoderic acids can vary between different strains and growth conditions of Ganoderma lucidum. 2. Inefficient Extraction Method: Maceration may result in lower yields compared to more advanced techniques. 3. Incorrect Solvent Choice: The polarity of the solvent may not be optimal for this compound. 4. Insufficient Extraction Time or Temperature: Inadequate time or temperature can lead to incomplete extraction. | 1. Source high-quality, verified Ganoderma lucidum. Consider using mycelia from controlled fermentation, which can offer more consistent results. 2. Employ Ultrasound-Assisted Extraction (UAE) to improve efficiency by disrupting cell walls. 3. Experiment with different solvents and solvent mixtures (e.g., varying concentrations of ethanol in water) to find the optimal polarity for this compound. 4. Optimize extraction time and temperature. For UAE, around 45 minutes at 45°C has been reported as effective for general ganoderic acids. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds. 2. Complex Nature of the Raw Material: Ganoderma lucidum contains numerous other metabolites. | 1. Utilize solvent partitioning to separate compounds based on their polarity. 2. Employ chromatographic techniques like silica (B1680970) gel column chromatography or Sephadex LH-20 for further purification. |
| Difficulty in Isolating this compound | 1. Similar Physicochemical Properties: Different ganoderic acids often have very similar chemical structures and polarities, making separation challenging. 2. Inadequate Chromatographic Resolution: The chosen HPLC/UPLC method may not be providing sufficient separation. | 1. High-Speed Counter-Current Chromatography (HSCCC) can be an effective technique for separating structurally similar compounds. 2. Optimize the HPLC/UPLC method by adjusting the mobile phase composition, gradient, and column chemistry. A C18 column with a gradient of acetonitrile (B52724) and acidified water is a common starting point. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
This protocol is a general guideline and may require optimization for this compound.
-
Material Preparation: Dry the fruiting bodies or mycelia of Ganoderma lucidum and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Mix the powdered material with 80% ethanol in a 1:20 (w/v) solid-to-liquid ratio in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.
-
-
Filtration: After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Quantification of Ganoderic Acids by HPLC
This protocol provides a general framework for the analysis of ganoderic acids.
-
Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 252 nm.
-
-
Quantification: Prepare a calibration curve using a known standard of the target Ganoderic acid to quantify the concentration in the sample.
Data Presentation
Table 1: Comparison of Analytical Techniques for Ganoderic Acid Analysis
| Parameter | HPLC-UV | UPLC-MS/MS |
| Sensitivity | Lower | Higher |
| Specificity | Moderate | High |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Cost | Lower | Higher |
| Application | Routine QC, quantification of major compounds | Comprehensive profiling, trace analysis |
Source: Adapted from comparative guides on ganoderic acid analysis.
Table 2: Exemplary Yields of Specific Ganoderic Acids from Fermentation
This table shows the potential yields of specific ganoderic acids from optimized two-stage fermentation of Ganoderma lucidum mycelia. These values can serve as a benchmark when developing protocols for this compound.
| Ganoderic Acid | Maximal Yield (mg/L) |
| Ganoderic Acid T | 206.40 |
| Ganoderic Acid S | 88.55 |
| Ganoderic Acid Q | 134.40 |
| Ganoderic Acid R | 50.60 |
| Ganoderic Acid P | 9.67 |
Source: Data from a study on optimizing fermentation conditions.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Potential Signaling Pathways Modulated by Ganoderic Acids
While specific pathways for this compound are not yet well-defined, other ganoderic acids have been shown to modulate key signaling pathways involved in inflammation and cell proliferation. It is plausible that this compound may interact with similar pathways.
Caption: Potential signaling pathways modulated by ganoderic acids.
References
- 1. Showing Compound this compound (FDB013995) - FooDB [foodb.ca]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic acid N stability and degradation issues
Welcome to the Technical Support Center for Ganoderic Acid N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a member of the ganoderic acids, a group of highly oxygenated lanostane-type triterpenoids.[1] These compounds are primarily isolated from the medicinal mushroom Ganoderma lucidum. The core structure is a lanostane (B1242432) skeleton, which is a tetracyclic triterpenoid.[1][2] The specific functional groups attached to this skeleton determine the identity and biological activity of each ganoderic acid. While the exact structure of this compound is not as commonly detailed in general literature as other ganoderic acids like A or B, like other lanostane-type triterpenoids, its stability will be influenced by the presence of functional groups such as hydroxyls, ketones, and carboxylic acids.[3]
Q2: What are the general recommendations for storing this compound?
To ensure the stability of this compound, it is recommended to store it as a solid at -20°C. If preparing a stock solution, use an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO), and store it at -20°C.[4] It is advisable to prepare fresh aqueous solutions for experiments and avoid long-term storage in aqueous buffers, as this may lead to degradation or precipitation.
Q3: What factors can lead to the degradation of this compound?
Several factors can contribute to the degradation of this compound:
-
pH: Ganoderic acids can be sensitive to acidic conditions. The presence of a carboxylic acid functional group suggests that pH will influence its ionization state and potentially its stability.
-
Temperature: Elevated temperatures can accelerate degradation. While some processing steps for Ganoderma lucidum involve heat, long-term storage at high temperatures is not recommended.
-
Light: Exposure to UV or visible light can potentially lead to photodegradation. It is advisable to store both solid samples and solutions protected from light.
-
Oxidation: The complex structure of triterpenoids, which can include double bonds and hydroxyl groups, makes them susceptible to oxidation.
-
Enzymatic Degradation: If working with crude extracts or in biological systems, enzymes present in the matrix could potentially modify or degrade this compound. Ganoderma lucidum itself produces a variety of enzymes, including laccases and peroxidases, that are involved in modifying complex organic molecules.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
Yes, inconsistent results in cell-based assays can be a sign of compound instability. Here are a few troubleshooting tips:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen stock solution immediately before each experiment.
-
Minimize freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into smaller, single-use vials.
-
Check your solvent: Ensure you are using a high-purity, anhydrous grade of DMSO for your stock solution.
-
Limit incubation time in aqueous media: Prolonged incubation in aqueous solutions at 37°C can lead to degradation. Consider the duration of your assay and if a shorter exposure time is feasible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound potency over time | Degradation of this compound in stock solution or working solutions. | Store stock solutions at -20°C in an anhydrous solvent like DMSO. Prepare fresh aqueous working solutions for each experiment. Avoid multiple freeze-thaw cycles by aliquoting stock solutions. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. |
| Precipitation of the compound in aqueous buffer | Poor aqueous solubility of this compound. | For maximum solubility in aqueous buffers, first dissolve this compound in an organic solvent like ethanol (B145695) and then dilute with the aqueous buffer of choice. Do not store aqueous solutions for more than a day. |
| Variability in experimental results between batches | Inconsistent purity or degradation of different batches of this compound. | Perform analytical characterization (e.g., HPLC, LC-MS) on each new batch to confirm purity and identity before use. |
Data on Ganoderic Acid Stability
While specific quantitative stability data for pure this compound is limited in publicly available literature, studies on triterpenoid-enriched fractions containing ganoderic acids provide some insights.
| Preparation | Storage Condition | Stability | Reference |
| Triterpenoid Enriched Fraction (containing Ganoderic acid H and other ganoderic acids) | Room Temperature | Stable for up to one year. | |
| 11 Ganoderic acids in a sample solution | Room Temperature | Stable for 72 hours. | |
| Ganoderic acid D stock solution in DMSO | -20°C | Stable for ≥ 4 years. | |
| Ganoderic acid D in aqueous buffer | Room Temperature | Not recommended for storage for more than one day. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 30 minutes.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Cool the solution and neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 30 minutes.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a 60°C oven for 24 hours.
-
Dissolve the stressed sample in methanol and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid this compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active compound due to degradation.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent with a photodiode array detector.
-
Column: Zorbax C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution of acetonitrile and 0.1% acetic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25°C.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak of this compound from its degradation products, process impurities, and excipients.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Generalized Experimental Workflow for Stability Testing
References
Technical Support Center: Overcoming Poor Solubility of Ganoderic Acid N
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the poor aqueous solubility of Ganoderic acid N, a significant challenge in experimental setups and preclinical development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound belongs to the triterpenoid (B12794562) class of compounds. Triterpenoids are complex and lipophilic molecules, making them inherently difficult to dissolve in water.[1] This low aqueous solubility can lead to precipitation in cell culture media or aqueous buffers, resulting in inaccurate dosing and unreliable experimental outcomes.[1]
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for preparing stock solutions of ganoderic acids.[1] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[1] Here are several troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing/Sonication: After dilution, vigorously vortex or briefly sonicate the solution in a water bath to aid in redissolving any precipitate.
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration.
-
Control DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to prevent solvent toxicity to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A4: Yes, several advanced formulation strategies can significantly enhance the solubility and bioavailability of this compound:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble complex.
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nano-lipid carriers (NLCs) can improve its dispersion and stability in aqueous solutions.
Troubleshooting Guide
This workflow provides a structured approach to addressing solubility challenges with this compound.
Data Presentation
Table 1: Solubility of a Representative Ganoderic Acid (Ganoderic Acid D) in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Ganoderic Acid D | DMSO | ~30 mg/mL |
| Ganoderic Acid D | Ethanol (B145695) | ~30 mg/mL |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
Table 2: Comparison of Advanced Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity. | Significant increase in aqueous solubility, enhanced stability, low toxicity. | Requires specific protocol development; potential for interaction with other assay components. |
| Nanoformulations (e.g., Liposomes, SLNs) | Entrapment of the hydrophobic drug within a lipid bilayer or polymeric matrix. | Improves bioavailability, allows for targeted delivery, protects the compound from degradation. | Complex preparation protocols, potential for issues with particle size and stability. |
Table 3: Characterization of Ganoderic Acid Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) |
| Nano-Lipid Carrier (NLC) | 156 | 0.277 | 86.3 | 12.2 |
| Solid Lipid Nanoparticle (SLN) | 73 | - | 66 | 11.53 |
| Zein-Chitosan Nanoparticles | 177.20 | 0.3197 | 92.68 | - |
| Nanodispersion | <200 | 0.289 | - | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard method for preparing a high-concentration stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Dissolution: Vigorously vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general methodology for improving aqueous solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Common starting points are 1:1 to 1:2.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a suitable buffer (e.g., PBS). To ensure the cyclodextrin is fully dissolved, you can warm the solution slightly (40-50°C) and stir.
-
Compound Addition: Add the powdered this compound directly to the stirring HP-β-CD solution. Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent like ethanol and add this solution dropwise to the stirring cyclodextrin solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. This extended stirring time is crucial for the formation of the inclusion complex.
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder form, the resulting solution can be freeze-dried (lyophilized).
-
Quantification and Use: Confirm the concentration of the solubilized compound in the final solution analytically (e.g., via HPLC). This aqueous stock solution can then be sterile-filtered and diluted directly into the bioassay medium.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids are known to modulate several key signaling pathways involved in inflammation, cancer, and other cellular processes. Understanding these pathways can provide a context for your experimental findings.
References
Technical Support Center: Optimizing Ganoderic Acid Dosage in Mice
Disclaimer: This technical support center provides guidance on the dosage and experimental use of Ganoderic acids in mice based on available scientific literature. It is important to note that specific research on Ganoderic acid N in murine models is limited. The information presented here is largely based on studies of other Ganoderic acid congeners, such as Ganoderic acid A, and general Ganoderic acid extracts. Researchers should use this information as a starting point and conduct their own dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Ganoderic acids in mice?
A1: Based on studies with various Ganoderic acids and extracts, a general starting dose for oral administration in mice ranges from 10 to 50 mg/kg body weight per day. For intraperitoneal injections, a common dose is around 50 mg/kg. However, the optimal dose will depend on the specific Ganoderic acid, the mouse model, and the therapeutic indication.
Q2: How should I prepare this compound for administration to mice?
A2: Ganoderic acids are generally lipophilic and have poor water solubility. For oral gavage, they can be suspended in distilled water or saline, sometimes with a small amount of a solubilizing agent like Tween 80 (e.g., 5%). For intraperitoneal injections, they are often dissolved in saline with a solubilizing agent. It is crucial to ensure the solution is sterile for injections.
Q3: What are the common administration routes for Ganoderic acids in mice?
A3: The most common administration routes are oral gavage (intragastric administration) and intraperitoneal injection.[1][2] Some studies have also mixed the compound directly with the feed for long-term administration.[3]
Q4: What are the potential side effects or signs of toxicity to monitor in mice?
A4: Researchers should monitor mice for general signs of distress, including weight loss, changes in behavior, and altered food and water intake. While Ganoderic acids are generally considered to have low toxicity, high doses may lead to unforeseen adverse effects. Regular monitoring of body weight is a simple and effective way to assess for toxicity.
Q5: Which signaling pathways are known to be modulated by Ganoderic acids?
A5: Ganoderic acids have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include the TLR4/MyD88/NF-κB, JAK/STAT, and p53-MDM2 pathways.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of this compound in vehicle. | Ganoderic acids are lipophilic. | Use a co-solvent like DMSO or ethanol (B145695) in small, non-toxic amounts. The use of 5% Tween 80 in saline has also been reported. Always prepare a fresh solution before each administration. |
| No observable therapeutic effect at the initial dose. | The dose may be too low. | Gradually increase the dose in subsequent experimental groups. Review literature for effective doses of similar Ganoderic acid compounds in comparable models. |
| Signs of toxicity (e.g., weight loss, lethargy) in treated mice. | The dose may be too high or the administration route may be causing local irritation. | Reduce the dosage. Consider switching to a less invasive administration route (e.g., from IP injection to oral gavage). Perform a preliminary toxicity study with a range of doses. |
| Variability in experimental results between animals. | Inconsistent administration, animal stress, or underlying health issues. | Ensure accurate and consistent dosing for each animal. Handle mice gently to minimize stress. Acclimatize animals to the experimental conditions before starting the treatment. |
Quantitative Data Summary
Table 1: Summary of Ganoderic Acid Dosage in Murine Models
| Ganoderic Acid Type | Mouse Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Ganoderic acids (GA) | Atherosclerosis | 5 and 25 mg/kg/day | Not specified | Not specified | Inhibited development of atherosclerosis and increased plaque stability. | |
| Ganoderic Acid C2 (GAC) | Immunosuppressed (Kunming mice) | 20 and 40 mg/kg | Not specified | 14 days | Alleviated cyclophosphamide-induced immunosuppression. | |
| Triterpenoids from G. lucidum (TGL) | Alzheimer's Disease (APP/PS1 transgenic mice) | 25 and 100 mg/kg/day | Oral (mixed with feed) | 10 weeks | Mitigated age-associated brain physiological decline. | |
| Ganoderic acids (GA) | Alcoholic Liver Injury (Kunming mice) | 12 and 36 mg/kg | Oral gavage | 6 weeks | Attenuated alcohol-induced liver injury. | |
| Ganoderic acid (GA) | Chemotherapy-induced fatigue (BALB/c mice) | 50 mg/kg | Intraperitoneal injection | 18 days | Alleviated chemotherapy-induced fatigue. | |
| Ganoderic Acid A (GA-A) | Hyperlipidemia (mice) | 75 mg/kg/day | Not specified | Not specified | Ameliorated lipid metabolism. |
Detailed Experimental Protocols
Protocol 1: Evaluation of Ganoderic Acids in a Murine Model of Alcoholic Liver Injury
This protocol is adapted from a study investigating the protective effects of Ganoderic acids against alcoholic liver injury in mice.
1. Animal Model:
-
Specific-pathogen-free (SPF) male Kunming mice (6-weeks-old).
2. Acclimatization:
-
House mice in a controlled environment (24 ± 1°C, 55 ± 5.0% humidity, and a 12-hour light/dark cycle) for 10 days with ad libitum access to a normal chow diet and water.
3. Experimental Groups (n=8-10 per group):
-
Control Group: Gavaged with saline.
-
Model Group: Gavaged with saline and 50% ethanol.
-
Low-Dose GA Group: Gavaged with 12 mg/kg Ganoderic acid and 50% ethanol.
-
High-Dose GA Group: Gavaged with 36 mg/kg Ganoderic acid and 50% ethanol.
4. Compound Preparation and Administration:
-
Suspend Ganoderic acids in distilled water.
-
Administer Ganoderic acids or saline via oral gavage at 10 a.m. daily for 6 weeks.
-
Administer 50% ethanol (7.5 mL/kg) or an equivalent volume of saline via oral gavage at 2 p.m. daily.
5. Endpoint Analysis:
-
Monitor body weight weekly.
-
At the end of the 6-week period, collect blood for serum biochemical analysis (e.g., ALT, AST, lipids).
-
Collect liver tissue for histopathological examination and analysis of lipid accumulation.
Protocol 2: Assessment of Anti-Tumor Efficacy of Ganoderic Acids in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor effects of Ganoderic acids.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID) for human tumor cell line xenografts.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
3. Experimental Groups (n=8-10 per group):
-
Vehicle Control Group.
-
Ganoderic Acid Treatment Group(s): e.g., 50 mg/kg, administered daily.
-
Positive Control Group: A standard chemotherapy agent.
4. Compound Preparation and Administration:
-
Prepare the Ganoderic acid formulation for the desired administration route (e.g., intraperitoneal injection).
-
Begin treatment when tumors reach a palpable size.
5. Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight at the same time to monitor for toxicity.
6. Endpoint and Analysis:
-
Continue the study for a set duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice, excise and weigh the tumors.
-
Collect tissues for further analysis (e.g., histology, Western blot, qPCR).
Visualizations
Caption: Experimental workflow for the alcoholic liver injury model.
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by Ganoderic acids.
Caption: Downregulation of the JAK2-STAT3 signaling pathway by Ganoderic Acid A.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic acid N interference with assay reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ganoderic Acid N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from Ganoderma species.[1] Its chemical structure is characterized by a tetracyclic core, multiple ketone (oxo) and hydroxyl functional groups, and a carboxylic acid side chain. These functional groups are responsible for its biological activities but can also contribute to interference in various biochemical and cell-based assays.[1][2]
Q2: Why might I see unexpected or inconsistent results in my assays when using this compound?
Unexpected results when working with natural products like this compound can often be attributed to assay interference rather than a true biological effect. Common causes include:
-
Direct Reactivity with Assay Reagents: The functional groups on this compound can directly react with colorimetric or fluorometric reagents, leading to false positives or negatives.
-
Redox Properties: As a triterpenoid, this compound may possess antioxidant or redox-cycling properties that can interfere with assays measuring cellular metabolic activity or oxidative stress.
-
Compound Aggregation: At higher concentrations, hydrophobic molecules like this compound can form aggregates that non-specifically inhibit enzymes or sequester other proteins in the assay, leading to false-positive results.
-
Light Interference: If this compound has inherent color or fluorescence, it can interfere with absorbance or fluorescence-based readouts.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT, Resazurin).
Question: My MTT assay shows a significant decrease in cell viability after treatment with this compound, but cell morphology under the microscope does not appear to change. Could this be an artifact?
Answer: Yes, this is a common issue with compounds that have reducing potential. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. This compound, due to its chemical structure, may directly reduce the MTT reagent, leading to a false signal that does not correlate with cell viability.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound with the MTT reagent in cell-free media. If a color change occurs, it indicates direct chemical reduction and interference.
-
Use an Orthogonal Assay: Confirm your findings using a mechanistically different viability assay that is less susceptible to redox interference. A good alternative is the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Visual Confirmation: Always correlate assay data with microscopic examination of cell morphology for signs of cytotoxicity.
Issue 2: Suspected false positives in antioxidant capacity assays (e.g., DPPH, ABTS).
Question: this compound shows potent activity in my DPPH radical scavenging assay. How can I be sure this is a true antioxidant effect and not an artifact?
Answer: While many ganoderic acids do have genuine antioxidant properties, it's crucial to rule out non-specific reactivity or interference with the assay's detection method.
Troubleshooting Steps:
-
Assess Color Interference: this compound solutions may have a slight color that can interfere with the spectrophotometric reading. Run a control containing only the compound in the assay buffer to measure its intrinsic absorbance at the detection wavelength.
-
Vary Compound Concentration: A true antioxidant effect should exhibit a clear dose-response relationship.
-
Employ Multiple Antioxidant Assays: Use a battery of assays that measure different aspects of antioxidant activity (e.g., radical scavenging, metal chelation, reducing power) to build a stronger case for a true biological effect.
Issue 3: Broad-spectrum activity in enzyme inhibition screens.
Question: this compound is showing inhibitory activity against multiple, unrelated enzymes in my screening panel. Is this a sign of a promiscuous inhibitor?
Answer: It is possible. Natural products can sometimes act as Pan-Assay Interference Compounds (PAINS) that show activity in numerous assays through non-specific mechanisms. For triterpenoids like this compound, this can be due to compound aggregation at higher concentrations.
Troubleshooting Steps:
-
Check for Aggregation: Perform the enzyme inhibition assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Determine the Mechanism of Inhibition: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. Non-specific inhibition often does not follow classical enzyme kinetics.
-
Use an Orthogonal Assay: Validate the inhibitory activity using a different technology, such as surface plasmon resonance (SPR), which can detect direct binding and is less prone to interference from aggregators.
Quantitative Data Summary
The following table summarizes potential interference mechanisms and suggested alternative assays.
| Assay Type | Potential Interference with this compound | Recommended Orthogonal/Alternative Assay |
| Cell Viability (Redox-based) | Direct reduction of assay reagent (e.g., MTT, XTT, Resazurin) | Sulforhodamine B (SRB) assay, CellTiter-Glo® (ATP measurement), Trypan Blue exclusion |
| Antioxidant Capacity | Intrinsic color, non-specific reduction | Cellular antioxidant assays (e.g., DCFH-DA), multiple chemical-based assays (FRAP, ORAC) |
| Enzyme Inhibition | Compound aggregation, non-specific binding | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), re-run assay with detergent |
| Fluorescence-Based Assays | Intrinsic fluorescence (autofluorescence) or quenching | Time-resolved fluorescence (TRF) assays, luminescence-based assays, label-free methods |
Experimental Protocols
Protocol 1: Assessing Interference in the MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent in a cell-free system.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer
Methodology:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Add solubilization buffer (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT and assay interference.
Protocol 2: Validating Enzyme Inhibition Hits using a Detergent-Based Assay
Objective: To determine if the observed enzyme inhibition by this compound is due to compound aggregation.
Materials:
-
Enzyme and substrate
-
Assay buffer
-
This compound
-
Triton X-100 (10% stock)
-
96-well plate
-
Plate reader
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both the standard and the detergent-containing buffers.
-
Perform the enzyme inhibition assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 value for this compound in both conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is, at least in part, due to aggregation.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Mechanism of false-positive results via aggregation.
References
Technical Support Center: Interpreting Unexpected Results with Ganoderic Acid N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Ganoderic acid N.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing lower than expected cytotoxicity or anti-proliferative effects of this compound in my cancer cell line?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Solubility: Ganoderic acids are known for their poor aqueous solubility, which can limit their effective concentration in cell culture media.[1]
-
Troubleshooting:
-
Ensure proper solubilization of this compound in a suitable organic solvent like DMSO or ethanol (B145695) before preparing your final dilutions in the cell culture medium.[1]
-
Visually inspect for any precipitation after adding the compound to the medium.
-
Consider using a formulation strategy, such as liposomes, to enhance solubility and delivery.[1]
-
-
-
Cell Line Specific Resistance: The sensitivity of cancer cells to Ganoderic acids can be cell-line dependent. Some cell lines may have intrinsic or acquired resistance mechanisms.
-
Troubleshooting:
-
Review the literature to see if your chosen cell line has been previously tested with Ganoderic acids.
-
Consider testing a panel of different cancer cell lines to identify more sensitive models.
-
Investigate the expression levels of key target proteins or pathways in your cell line that are known to be modulated by Ganoderic acids, such as the p53 pathway.[2][3]
-
-
-
Incorrect Dosage or Treatment Duration: The cytotoxic effects of this compound are likely dose- and time-dependent.
-
Troubleshooting:
-
Perform a dose-response study with a wide range of concentrations to determine the IC50 value for your specific cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
-
Experimental Protocol Variability: Inconsistencies in experimental procedures can lead to variable results.
-
Troubleshooting:
-
Standardize all steps of your cytotoxicity assay, including cell seeding density, treatment volume, and incubation times. The MTT assay is a common method to assess cell viability.
-
-
Question 2: I am not observing the expected induction of apoptosis with this compound treatment. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Insufficient Dose or Time: Apoptosis is a programmed cell death process that takes time to manifest. The concentration of this compound may be too low, or the treatment duration too short to trigger the apoptotic cascade.
-
Troubleshooting:
-
Increase the concentration of this compound based on dose-response studies.
-
Extend the treatment duration and assess apoptotic markers at multiple time points.
-
-
-
Dysfunctional Apoptotic Machinery in the Cell Line: The cell line you are using might have defects in key apoptotic proteins (e.g., mutated p53, high levels of anti-apoptotic Bcl-2 family proteins).
-
Troubleshooting:
-
Verify the status of key apoptotic regulators in your cell line.
-
Measure the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to assess the Bax/Bcl-2 ratio, a critical determinant for apoptosis.
-
Assess the activation of caspases, such as caspase-3, which are key executioners of apoptosis.
-
-
-
Alternative Cell Death Mechanisms: this compound might be inducing other forms of cell death, such as autophagy or cell cycle arrest, instead of or in addition to apoptosis.
-
Troubleshooting:
-
Investigate markers for other cell death pathways. For example, assess the formation of autophagosomes or changes in cell cycle distribution using flow cytometry.
-
-
Question 3: My in vivo tumor xenograft study with this compound is not showing significant tumor growth inhibition. What factors should I consider?
Possible Causes and Troubleshooting Steps:
-
Poor Bioavailability: The poor aqueous solubility of this compound can lead to low absorption and bioavailability when administered orally.
-
Troubleshooting:
-
Consider alternative routes of administration, such as intraperitoneal injection, if appropriate for your study design.
-
Utilize a formulation strategy to improve solubility and absorption.
-
Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue.
-
-
-
Inadequate Dosing Regimen: The dose or frequency of administration may be insufficient to achieve a therapeutic concentration in the tumor.
-
Troubleshooting:
-
Perform a dose-escalation study to find the maximum tolerated dose (MTD).
-
Optimize the dosing schedule (e.g., daily, every other day) based on the compound's half-life, if known.
-
-
-
Tumor Model Resistance: The chosen tumor xenograft model may be resistant to the anti-cancer effects of this compound.
-
Troubleshooting:
-
Ensure that the cell line used for the xenograft is sensitive to this compound in vitro.
-
Consider using a different tumor model, such as a patient-derived xenograft (PDX) model, which may better recapitulate human tumor biology.
-
-
-
Monitoring and Endpoint Analysis:
-
Troubleshooting:
-
Ensure accurate and consistent tumor volume measurements.
-
At the end of the study, excise and weigh the tumors for a more precise assessment of treatment efficacy.
-
Collect tissues for further analysis, such as histology or Western blotting, to confirm the mechanism of action in vivo.
-
-
Data Summary Tables
Table 1: Reported In Vitro Effects of Various Ganoderic Acids
| Ganoderic Acid Derivative | Cell Line | Effect | Key Findings |
| Ganoderic Acid T | Lung Cancer Cells | Induces mitochondria-mediated apoptosis | Upregulation of p53 and Bax, increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-3. |
| Ganoderic Acid TR | Prostate Cancer (PC-3) | Inhibition of cell motility | Downregulation of transcription factors AP-1 and NF-κB. |
| Ganoderic Acid A | Human Glioblastoma | Induces apoptosis and autophagy | Inhibition of PI3K/AKT signaling pathway. |
| Ganoderic Acid A | Human Glioma (U251) | Induces apoptosis, inhibits proliferation and invasion | Inhibition of KDR mRNA and protein expression. |
| Ganoderic Acids Mf and S | Human HeLa Cells | Induces mitochondria-mediated apoptosis | Decreased mitochondrial membrane potential and release of cytochrome c. |
Table 2: Reported In Vivo Effects of Ganoderic Acids
| Ganoderic Acid Derivative | Animal Model | Effect | Key Findings |
| Ganoderic Acids | Atherosclerosis Mouse Model | Alleviates atherosclerosis | Inhibited M1 macrophage polarization via the TLR4/MyD88/NF-κB signaling pathway. |
| Ganoderic Acid A | α-Amanitin Poisoned Mice | Hepatoprotective | Improved survival rate and liver function, possibly by inhibiting the JAK2-STAT3 pathway. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound formulation in a complete cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
Visualizations
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for an in vivo anti-tumor efficacy study.
References
Ganoderic acid N purity analysis and contamination issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and robust methods for analyzing the purity of this compound and other related triterpenoids are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is also used for its high sensitivity and selectivity, allowing for the simultaneous determination of multiple ganoderic acids.[3][4] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also employed.[5]
Q2: What are the common contaminants and impurities found in this compound samples?
A2: Impurities in this compound samples can arise from several sources during extraction, purification, and storage. Common contaminants include:
-
Structurally Related Ganoderic Acids: Extracts from Ganoderma species contain a complex mixture of different ganoderic acids (e.g., Ganoderic acids A, B, C2, H) which can be difficult to separate completely.
-
Degradation Products: Ganoderic acids can be unstable under certain conditions. For instance, some are known to be readily converted to other forms in protic (e.g., methanol) or acidic conditions. Improper storage or handling can lead to the formation of degradation products.
-
Extraction Residues: Solvents and other materials used during the extraction and purification process (e.g., chloroform, methanol (B129727), acetate) can remain as residual impurities if not completely removed.
-
Other Fungal Metabolites: Crude extracts will contain other classes of compounds from the Ganoderma fungus, such as polysaccharides, fatty acids, and sterols.
Q3: How should this compound standards and samples be prepared and stored to maintain purity?
A3: To ensure the stability and purity of this compound:
-
Storage: Store pure compounds as a powder at -20°C, protected from light and moisture in a tightly sealed container. Stock solutions should be prepared fresh, but if storage is necessary, they should be kept at -80°C.
-
Sample Preparation: Dissolve the compound in a suitable HPLC-grade solvent such as methanol or ethanol. Use sonication to ensure complete dissolution. It is best practice to dissolve the sample in the initial mobile phase composition to avoid peak distortion during HPLC analysis. Samples should be filtered through a 0.22 µm syringe filter before injection to prevent column blockage. Studies have shown that solutions of some ganoderic acids are stable at room temperature for up to 72 hours.
Analytical Methods and Data
Quantitative Data Summary for Ganoderic Acid Analysis
The following table summarizes typical performance data for modern analytical methods used in the quantification of ganoderic acids.
| Parameter | UPLC-MS/MS | HPLC-DAD |
| Limit of Detection (LOD) | 0.66–6.55 µg/kg | 0.34–1.41 µg/mL |
| Limit of Quantitation (LOQ) | 2.20–21.84 µg/kg | 1.01–4.23 µg/mL |
| Recovery Range | 89.1–114.0% | Not specified |
| Intra-day Precision (RSD) | < 6.8% | Not specified |
| Inter-day Precision (RSD) | < 8.1% | Not specified |
| Linearity (r²) | > 0.998 | Not specified |
| Data compiled from studies on various ganoderic acids. |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound purity.
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol.
-
Test Sample Preparation: Accurately weigh approximately 1 mg of the this compound test sample, dissolve it in 1 mL of methanol, and dilute to a final concentration of 100 µg/mL.
-
Sonicate all solutions for 10 minutes and filter through a 0.22 µm syringe filter before analysis.
2. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% acetic acid (Solvent A).
-
Gradient Program:
-
0-35 min: 25% B to 35% B
-
35-45 min: 35% B to 45% B
-
45-90 min: Ramp to 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the test sample by interpolation from the calibration curve.
-
Calculate purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Impurities by LC-MS
This protocol is used to identify the main compound and potential impurities based on their mass-to-charge ratio (m/z).
1. Sample Preparation:
-
Follow the same procedure as described in the HPLC protocol, using LC-MS grade solvents.
2. Instrumentation and Conditions:
-
System: LC-MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC conditions as described above to ensure retention time correlation.
-
Mass Spectrometry Conditions (APCI Example):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Temperature: 325°C.
-
APCI Heater Temperature: 450°C.
-
Nebulizing Gas Flow: 60 psi.
-
3. Data Analysis:
-
Confirm the identity of the main peak by matching its retention time and observed mass-to-charge ratio with the reference standard.
-
Analyze the mass spectra of minor peaks to tentatively identify impurities by comparing their fragmentation patterns and m/z values with known ganoderic acids or potential degradation products.
Troubleshooting Guides
Workflow for Purity Analysis and Contamination Assessment
Caption: A general workflow for this compound purity analysis.
Troubleshooting Common HPLC Peak Shape Issues
Q: Why is my this compound peak tailing?
A: Peak tailing is common for acidic compounds and is often caused by secondary interactions with the stationary phase.
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analyte.
-
Solution: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.
-
-
Possible Cause 2: Column Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute your sample or reduce the injection volume and re-analyze. If the peak shape improves, the column was overloaded.
-
Q: My this compound peak is splitting into two. What is the cause?
A: Peak splitting can be caused by issues with the column, sample injection, or the presence of an impurity.
-
Possible Cause 1: Blocked Column Frit: Particulates from the sample may block the inlet frit, causing uneven sample distribution.
-
Solution: Try back-flushing the column. If the problem persists, replace the frit or the entire column.
-
-
Possible Cause 2: Column Void: A void or channel in the stationary phase can develop over time, leading to split peaks. This indicates column degradation.
-
Solution: Replace the analytical column.
-
-
Possible Cause 3: Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Possible Cause 4: Co-eluting Impurity: What appears as a split peak might be two distinct but closely eluting compounds (e.g., an isomer).
-
Solution: Alter the mobile phase gradient or temperature to see if the peaks can be fully resolved. Use LC-MS to check if the two parts of the peak have different mass-to-charge ratios.
-
Q: Why am I observing peak fronting for my this compound peak?
A: Peak fronting, where the front of the peak is broader than the back, is less common but can occur.
-
Possible Cause 1: Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved, using sonication if necessary. Use a more suitable solvent if solubility is an issue, keeping in mind the potential for solvent mismatch.
-
-
Possible Cause 2: Incompatible Injection Solvent: As with peak splitting, using an injection solvent that is significantly stronger than the mobile phase can cause fronting.
-
Solution: Dissolve the sample in the mobile phase or reduce the injection volume of the stronger solvent.
-
Caption: A workflow for troubleshooting poor peak shape in HPLC.
Potential Sources of Contamination
Caption: Logical diagram of potential contamination sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS [ouci.dntb.gov.ua]
- 5. jfda-online.com [jfda-online.com]
Technical Support Center: Enhancing the Bioavailability of Ganoderic Acid N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a bioactive triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Like other ganoderic acids, it is a lipophilic molecule with poor water solubility.[1][2] This inherent characteristic leads to low dissolution in the gastrointestinal tract, resulting in limited absorption and low oral bioavailability.[3][4] Consequently, achieving therapeutic concentrations in the systemic circulation after oral administration is challenging. While specific pharmacokinetic data for this compound is limited, a study has confirmed its bioavailability following oral administration in rats as part of a triterpenoid-enriched fraction.[5]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The most promising strategies focus on improving its solubility and dissolution rate. Nano-formulation approaches have shown significant success for similar ganoderic acids. These include:
-
Nanodispersions: Encapsulating this compound in nanodispersions can be achieved using techniques like ultrasonic cavitation and solvent evaporation. This method increases the surface area of the compound, potentially leading to enhanced dissolution and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound. They offer advantages such as increased solubility, protection from degradation in the GI tract, and improved absorption. Studies on other ganoderic acids have demonstrated a significant increase in bioavailability with SLN formulations.
Q3: How do I choose the right formulation strategy for my experiment?
The choice of formulation depends on several factors, including the desired release profile, stability requirements, and the scale of production.
-
Nanodispersions are a relatively straightforward method for improving dissolution and are suitable for initial in vitro and in vivo screening.
-
SLNs and NLCs offer more complex systems that can provide controlled release and enhanced stability. NLCs, being a modified version of SLNs with a less ordered lipid core, can offer higher drug loading and reduced drug expulsion during storage.
Q4: What analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the standard method for the sensitive and selective quantification of ganoderic acids in biological matrices. The method typically involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) and Drug Loading (%DL) in Lipid Nanoparticles
-
Possible Cause: Poor solubility of this compound in the chosen solid lipid.
-
Troubleshooting Tip: Screen various solid lipids (e.g., Compritol®, Precirol®, Dynasan®) to identify one with better solubilizing capacity for this compound. The selection of the lipid is a critical factor influencing encapsulation efficiency.
-
-
Possible Cause: Suboptimal surfactant concentration.
-
Troubleshooting Tip: Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). Insufficient surfactant may lead to particle aggregation, while excessive amounts can result in the formation of micelles that compete for the drug, reducing encapsulation in the nanoparticles.
-
-
Possible Cause: Drug partitioning into the external aqueous phase during formulation.
-
Troubleshooting Tip: Adjust the pH of the aqueous phase to a value where the solubility of this compound is minimal, thereby promoting its partitioning into the lipid phase.
-
Issue 2: Particle Aggregation and Instability of the Nanoparticle Suspension During Storage
-
Possible Cause: Insufficient surface charge (low zeta potential).
-
Troubleshooting Tip: Increase the concentration of the stabilizer or add a charged surfactant to the formulation to increase the electrostatic repulsion between particles. A zeta potential of at least ±30 mV is generally considered necessary for good stability.
-
-
Possible Cause: Ostwald ripening.
-
Troubleshooting Tip: This can be minimized by using a mixture of lipids with different melting points or by creating NLCs, which have a less ordered lipid structure that can better accommodate the drug and reduce polymorphic transitions.
-
Issue 3: Precipitation of this compound Upon Dilution of DMSO Stock Solution in Aqueous Media
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Troubleshooting Tip: Perform a stepwise or serial dilution instead of a single large dilution. This can help maintain the compound in solution. Consider the use of co-solvents or solubilizing agents like cyclodextrins in your aqueous medium, ensuring they are compatible with your experimental system.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Various Ganoderic Acids (Data from Animal Studies)
| Ganoderic Acid | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Triterpenoid Extract (Oral, 100 mg/kg) | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | |
| Ganoderic Acid A | Water Extract (Oral, Fasting) | 13.9 ± 6.9 | 0.5 ± 0.2 | 13.4 ± 4.5 | Not Determined | |
| Ganoderic Acid F | Water Extract (Oral, Fasting) | 1.1 ± 0.5 | 0.6 ± 0.3 | 0.8 ± 0.4 | Not Determined | |
| Ganoderic Acid H | Triterpenoid Enriched Fraction (Oral) | 2509.9 ± 28.9 | ~1.0 | 9844.5 ± 157.2 | Not Determined | |
| Ganoderic Acid D | Suspension | 107.2 | 2.0 | Not Reported | 22 (relative) | |
| Ganoderic Acid D | Solid Lipid Nanoparticles | 1555.6 | 0.3 | Not Reported | 70 (relative) |
Note: The data presented above is for ganoderic acids other than N and should be used as a reference for designing and interpreting experiments with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., Capmul MCM C10) at a temperature 5-10°C above its melting point. Dissolve this compound in the molten lipid under continuous stirring to form a clear solution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., soy lecithin) and stabilizer (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed and time to form a coarse emulsion.
-
Nanonization: Further reduce the particle size by high-pressure homogenization (HPH) at a defined pressure and number of cycles.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., another ganoderic acid not present in the sample or a structurally similar compound like hydrocortisone).
-
Add 300 µL of acetonitrile (B52724) (or another suitable protein precipitating agent) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.
-
-
Supernatant Processing:
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: 0.3 - 1.0 mL/min.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound-loaded SLNs.
Caption: Workflow for the analysis of this compound in plasma.
Caption: Logical relationship for enhancing this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid N Scale-Up Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of Ganoderic acid N. The information is presented in a practical question-and-answer format to directly assist with experimental issues.
Troubleshooting Guide
This guide addresses common problems faced during the fermentation, extraction, and purification of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Slow Mycelial Growth of Ganoderma lucidum | Suboptimal temperature, Inappropriate pH of the medium, Nutrient limitation, Poor inoculum quality. | - Temperature: Ensure the incubator is calibrated to maintain a stable temperature around 28°C.[1] - pH: Adjust the initial pH of the culture medium to a range of 4.5 to 6.5.[1] - Nutrients: Review the medium composition for a balanced carbon-to-nitrogen (C/N) ratio.[1] - Inoculum: Use a sufficient amount (around 10-12% v/v) of healthy, actively growing mycelium for inoculation.[1] |
| High Mycelial Biomass but Low this compound Yield | Suboptimal conditions for secondary metabolite production, Inefficient extraction. | - Two-Stage Fermentation: Implement a two-stage culture process. The first stage focuses on rapid biomass accumulation, followed by a second stage with altered conditions (e.g., static culture, nitrogen limitation) to induce ganoderic acid production.[1] - Nitrogen Limitation: Lowering the nitrogen level in the fermentation medium after an initial growth phase can enhance ganoderic acid synthesis. - Elicitors: Introduce elicitors like methyl jasmonate, salicylic (B10762653) acid, or aspirin (B1665792) at a specific time point during fermentation to stimulate biosynthesis. - Extraction Optimization: Review and optimize the extraction protocol. Ensure the use of an appropriate solvent and consider methods like sonication to improve efficiency. |
| Significant Batch-to-Batch Variability | Inconsistent inoculum, Variations in medium preparation, Fluctuations in fermentation parameters. | - Inoculum Standardization: Ensure the age, size, and physiological state of the inoculum are consistent for every batch. - Medium Preparation: Precisely control the composition and initial pH of the fermentation medium. - Parameter Control: Maintain consistent temperature, agitation, and aeration rates throughout the fermentation process. |
| Low Extraction Yield of this compound | Inappropriate solvent, Suboptimal extraction parameters (time, temperature, power), Incorrect solid-to-liquid ratio. | - Solvent Selection: Experiment with different solvents (e.g., ethanol (B145695), methanol) and concentrations to find the most effective one for this compound. - Parameter Optimization: Optimize sonication power, extraction time, and temperature. Use a cooling bath to prevent degradation from excessive heat. - Solid-to-Liquid Ratio: Adjust the ratio to ensure an adequate concentration gradient for efficient extraction. |
| Degradation of this compound During Extraction | Excessive sonication power or duration, High temperatures. | - Power & Time: Perform a time-course experiment to find the optimal sonication duration that maximizes yield before significant degradation occurs. - Temperature Control: Use a cooling water bath or an ice bath to maintain a low and stable temperature during sonication. |
Frequently Asked Questions (FAQs)
Q1: How can the production of this compound be improved?
A1: Several strategies can be employed to enhance this compound biosynthesis. A two-stage fermentation process is often effective, where the initial phase focuses on biomass growth and the second phase is optimized for secondary metabolite production. This can be achieved by altering the culture conditions, such as switching from a dynamic to a static culture or modifying the medium composition. Nitrogen limitation is a key strategy; reducing the nitrogen concentration after the initial growth phase can shift the metabolic focus towards ganoderic acid synthesis. Additionally, the use of elicitors has been shown to stimulate the biosynthetic pathway.
Q2: What are the most critical parameters to optimize for efficient this compound production?
A2: The most critical parameters for fermentation include the carbon source and concentration, nitrogen source, initial pH, temperature, and aeration. For extraction, particularly with sonication, the key parameters to optimize are ultrasonic power, extraction time, temperature, solvent type and concentration, and the solid-to-liquid ratio.
Q3: Can the extraction process lead to the degradation of this compound?
A3: Yes, excessive ultrasonic power or prolonged extraction times can cause degradation of ganoderic acids. It is crucial to optimize these parameters to find a balance between maximizing extraction efficiency and minimizing degradation. Monitoring and controlling the temperature during extraction is also vital, as high temperatures can be detrimental.
Q4: What is the recommended solvent for this compound extraction?
A4: The choice of solvent is critical. Polar solvents like ethanol and methanol (B129727) are commonly used for extracting ganoderic acids. The optimal solvent and its concentration may need to be determined experimentally based on the specific properties of this compound.
Data Presentation: Influence of Fermentation Parameters on Ganoderic Acid Production
| Parameter | Optimal Value/Condition | Observed Effect on Ganoderic Acid Yield | Reference |
| Carbon Source | Glucose (approx. 40 g/L) | Optimal concentration supports both growth and production. High concentrations can cause osmotic stress. | |
| Nitrogen Source | Low Nitrogen Level | Enhances the production of ganoderic acids by shifting metabolism from primary growth to secondary metabolite synthesis. | |
| Initial pH | 4.5 - 6.5 | An overly acidic or alkaline medium can inhibit mycelial growth. | |
| Temperature | ~28°C | Significant deviations can hinder growth. | |
| Culture Method | Two-stage (dynamic followed by static) | Enhanced production compared to single-stage fermentation. | |
| Aeration | Adequate Oxygen Supply | Crucial for yield, especially in static cultures where a larger surface area-to-volume ratio is beneficial. | |
| Elicitors | Methyl Jasmonate, Salicylic Acid, Aspirin | Can stimulate ganoderic acid biosynthesis when added during the fermentation process. |
Experimental Protocols
Submerged Fermentation of Ganoderma lucidum
-
Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on a suitable solid medium like Potato Dextrose Agar (B569324) (PDA).
-
Prepare a seed culture by inoculating a liquid seed medium with actively growing mycelium from the agar plates. A typical seed medium contains (g/L): glucose 40.0, peptone 4.0, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.45, and vitamin B₁ 0.01.
-
Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 7-8 days.
-
-
Fermentation Culture:
-
Prepare the fermentation medium. The composition can be varied for optimization. A basal medium could be (g/L): glucose 38.0, peptone 4.5, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.45, and vitamin B₁ 0.01.
-
Adjust the initial pH of the medium to the desired value (e.g., 5.5) before sterilization.
-
Inoculate the fermentation medium with the seed culture at a ratio of 10-12% (v/v).
-
Incubate the culture under the desired conditions of temperature, agitation, and duration.
-
Extraction of this compound from Mycelia
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove any remaining medium components.
-
Dry the mycelia to a constant weight, for example, in an oven at 60°C.
-
Pulverize the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable solvent (e.g., 80-95% ethanol) using methods like maceration, Soxhlet extraction, or sonication.
-
Combine the solvent extracts and evaporate to a smaller volume under reduced pressure at a temperature not exceeding 50°C.
Purification of this compound
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in water and perform liquid-liquid extraction with a solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) to enrich the triterpenoid (B12794562) fraction.
-
-
Column Chromatography:
-
Subject the enriched fraction to silica (B1680970) gel column chromatography.
-
Elute with a gradient of solvents (e.g., chloroform-acetone or hexane-ethyl acetate) to separate fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol and acidified water.
-
Collect the fractions corresponding to this compound.
-
-
Crystallization:
-
Concentrate the purified fractions.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).
-
Allow the solution to cool slowly to promote crystal formation.
-
Collect the crystals by filtration and dry under vacuum.
-
Quantification of this compound by HPLC
-
Prepare a stock solution of a this compound standard of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter the sample extracts and calibration standards through a 0.45-μm membrane filter.
-
Inject the samples and standards into an HPLC system equipped with a C18 reversed-phase column and a UV detector (e.g., at 252 nm).
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.
Visualizations
Caption: The Mevalonate (MVA) pathway for Ganoderic Acid biosynthesis.
Caption: Experimental workflow for this compound production and analysis.
References
Validation & Comparative
Ganoderic Acid N: A Comparative Analysis of Its Cytotoxic Activity
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma lucidum, are recognized for their wide array of pharmacological activities, particularly their anti-tumor effects.[1] These compounds exert their therapeutic properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1] This guide provides a comparative overview of the cytotoxic activity of Ganoderic acid N against other related ganoderic and lucidenic acids, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various tumor cell lines. A comparative study evaluating its activity alongside other known triterpenoids from Ganoderma lucidum provides valuable insights into its potency.
Table 1: Comparative in vitro Cytotoxicity of this compound and Other Ganoderic Acids
| Compound | Hep G2 (IC50, µg/mL) | Hep G2,2,15 (IC50, µg/mL) | KB (IC50, µg/mL) | P-388 (IC50, µg/mL) |
| Lucidenic acid N | 10.2 | 12.5 | >100 | 8.5 |
| Lucidenic acid A | 8.5 | 10.4 | >100 | 7.6 |
| Ganoderic acid E | 15.6 | 18.2 | >100 | 9.8 |
| Lucidenolactone | >100 | >100 | >100 | >100 |
| Lucidenic acid C | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 0.9 | 0.6 | 0.4 |
| Doxorubicin was used as a positive control. | ||||
| Data sourced from Wu et al., 2001.[2] |
The data presented in Table 1 indicates that Lucidenic acid N exhibits significant cytotoxic activity against Hep G2, Hep G2,2,15, and P-388 tumor cells.[2] Its potency is comparable to that of Lucidenic acid A and Ganoderic acid E in these cell lines.[2]
Mechanisms of Action
While the precise signaling pathways activated by this compound are a subject of ongoing research, the broader family of ganoderic acids is known to induce anti-cancer effects through several key mechanisms:
-
Induction of Apoptosis: Many ganoderic acids, such as Ganoderic Acid T and X, have been shown to trigger apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Ganoderic acids can interfere with the cell cycle progression in cancer cells, often causing arrest at the G1 or S phase. This prevents the uncontrolled proliferation of tumor cells.
-
Inhibition of Metastasis: Certain ganoderic acids have demonstrated the ability to inhibit the invasion and migration of cancer cells, key processes in metastasis.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its counterparts was conducted using established experimental methodologies.
Cell Lines and Culture:
-
Cell Lines: The study utilized a panel of human cancer cell lines including Hep G2 (hepatocellular carcinoma), Hep G2,2,15 (hepatocellular carcinoma, hepatitis B virus-producing), KB (oral epidermoid carcinoma), and P-388 (murine lymphocytic leukemia).
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay): The cytotoxicity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 1: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Data Analysis: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathways in Ganoderic Acid-Induced Apoptosis
The anti-cancer effects of many ganoderic acids are mediated through the modulation of specific signaling pathways that control cell survival and death. A simplified representation of a common pathway leading to apoptosis is depicted below.
Figure 2: A representative signaling cascade for ganoderic acid-induced apoptosis.
References
Unraveling the Bioactivity of Ganoderic Acid N: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of ganoderic acids and their biological activity is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of Ganoderic Acid N and its analogs, summarizing key quantitative data and detailing experimental protocols to support further research and development in this promising field.
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the revered medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological properties. These include anticancer, anti-inflammatory, and aldose reductase inhibitory activities. Extensive research has focused on elucidating the structure-activity relationships (SAR) of these compounds to enhance their therapeutic potential. This guide focuses on this compound, comparing its bioactivity with other members of the ganoderic acid family.
Comparative Analysis of Biological Activities
The biological efficacy of ganoderic acids is intricately linked to their molecular structure. Substitutions on the lanostane (B1242432) skeleton and modifications of the side chain can significantly influence their activity. Below, we present a comparative summary of the reported in vitro activities of this compound and its analogs.
Anticancer Activity
Ganoderic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The data suggests that the potency of these compounds is cell-line dependent.
Table 1: Comparative Cytotoxicity of Ganoderic Acids Against Various Cancer Cell Lines (IC50 in µM)
| Ganoderic Acid | COLO205 (Colon) | HepG2 (Liver) | HL-60 (Leukemia) | PC-3 (Prostate) |
| This compound | 486[1][2] | 230[1][2] | 64.5[1] | - |
| Ganoderic Acid A | 154 | 183 | 61 (72h) / 142 (24h) | 35.0 |
| Ganoderic Acid B | - | 112 | 45.0 | - |
| Ganoderic Acid C | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and assay method.
Anti-inflammatory Activity
The anti-inflammatory properties of ganoderic acids are primarily attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators. While specific quantitative data for this compound is limited in the reviewed literature, the activities of other ganoderic acids provide valuable insights.
Table 2: In Vitro Anti-inflammatory Activity of Ganoderic Acids
| Ganoderic Acid | Cell Line | Key Inhibited Mediators | Effective Concentration/IC50 | Key Signaling Pathway(s) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ganoderic Acid A | BV-2 microglia | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) |
| Deacetyl Ganoderic Acid F | BV-2 microglia | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
| Ganoderic Acid C1 | RAW 264.7 macrophages | TNF-α | IC50: 24.5 µg/mL | NF-κB, MAPK |
Aldose Reductase Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. Several ganoderic acids have been identified as potent inhibitors of this enzyme.
Table 3: Aldose Reductase Inhibitory Activity of Ganoderic Acids
| Ganoderic Acid | IC50 (µM) |
| This compound | Data not available |
| Ganoderic Acid C2 | Potent inhibitor |
| Ganoderenic Acid A | Potent inhibitor |
Note: A study on an extract of Ganoderma lucidum showed significant aldose reductase inhibitory activity, suggesting that ganoderic acids are major contributors to this effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for assessing the key biological activities of ganoderic acids.
Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the ganoderic acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental Workflow for Cytotoxicity Assay
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with different concentrations of the ganoderic acid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated, untreated cells.
Aldose Reductase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.
-
Enzyme Preparation: Recombinant human aldose reductase is used.
-
Reaction Mixture: The assay mixture contains buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the enzyme to the mixture.
-
Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their biological effects by modulating various intracellular signaling pathways. The anti-invasive effects of lucidenic acids, including this compound, have been linked to the inhibition of the MAPK/ERK, NF-κB, and AP-1 pathways.
Signaling Pathways in Cancer Cell Invasion
The diagram above illustrates how phorbol (B1677699) 12-myristate 13-acetate (PMA) can induce cancer cell invasion by activating the MAPK/ERK, NF-κB, and AP-1 signaling pathways. This compound and other lucidenic acids have been shown to inhibit this process by suppressing these key pathways.
Structure-Activity Relationship Insights
While a complete SAR profile for this compound requires further investigation, studies on related ganoderic acids provide valuable clues:
-
Anticancer Activity: The presence and position of hydroxyl and acetyl groups on the lanostane skeleton, as well as the structure of the side chain, are critical for cytotoxic activity.
-
Anti-inflammatory Activity: The ability to inhibit NF-κB and MAPK pathways appears to be a common mechanism for the anti-inflammatory effects of many ganoderic acids.
-
Aldose Reductase Inhibition: The carboxylic acid group in the side chain is often essential for potent inhibitory activity against aldose reductase.
Conclusion
This compound exhibits promising cytotoxic activity against several cancer cell lines. While direct comparative data for its anti-inflammatory and aldose reductase inhibitory effects are currently limited, the activities of its structural analogs suggest its potential in these areas as well. The modulation of key signaling pathways like MAPK/ERK and NF-κB underscores its potential as a multi-target therapeutic agent. Further research is warranted to fully elucidate the structure-activity relationships of this compound and to explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for researchers dedicated to advancing the development of novel therapeutics from natural sources.
References
A Comparative Guide to the Molecular Targets of Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
Notice: This guide provides a comparative analysis of the molecular targets of several well-characterized ganoderic acids. Extensive literature searches did not yield specific experimental data for "Ganoderic acid N." Therefore, this document focuses on providing a comprehensive overview of the known targets and mechanisms of action for other prominent members of the ganoderic acid family, offering valuable comparative insights for researchers in the field.
Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids derived from Ganoderma species, have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] Understanding the specific molecular targets of these compounds is crucial for elucidating their mechanisms of action and advancing their potential as therapeutic agents. This guide summarizes the current knowledge on the molecular targets of several key ganoderic acids, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Comparative Analysis of Molecular Targets and Bioactivities
The following tables summarize the known molecular targets and associated bioactivities of prominent ganoderic acids, along with available quantitative data from experimental studies.
Table 1: Molecular Targets and Signaling Pathways of Various Ganoderic Acids
| Ganoderic Acid | Primary Molecular Targets | Key Signaling Pathways Modulated | Therapeutic Area |
| Ganoderic Acid A (GAA) | NF-κB, AP-1, STAT3, PI3K/Akt, MAPK, LRRK2, MDM2 | NF-κB, PI3K/Akt/mTOR, MAPK, JAK/STAT, TLR4, Nrf2 | Cancer, Inflammation, Neurodegenerative Disease |
| Ganoderic Acid B | HIV-1 Protease, Telomerase | - | Antiviral, Cancer |
| Ganoderic Acid C1 | TNF-α | NF-κB, MAPK, AP-1 | Inflammation, Asthma |
| Ganoderic Acid D | mTOR, SIRT3 | PI3K/Akt/mTOR, PERK/NRF2 | Cancer, Anti-aging |
| Ganoderic Acid DM | Tubulin, Wnt/β-catenin | Wnt, PI3K/Akt/mTOR | Cancer |
| Ganoderic Acid F | TNF-α, MDM2 | - | Cancer, Inflammation |
Table 2: Comparative Quantitative Data of Ganoderic Acid Bioactivities
| Ganoderic Acid | Assay | Target/Cell Line | Result (IC₅₀ / K D) | Reference |
| Ganoderic Acid A | Molecular Docking | LRRK2 | -3.0 kcal/mol (Binding Affinity) | [3] |
| Ganoderic Acid A | Molecular Docking | Nrf2 | -9.69 kcal/mol (GScore) | [4] |
| Ganoderic Acid A derivative (A2) | Surface Plasmon Resonance (SPR) | MDM2 | K D = 1.68 µM | [5] |
| Ganoderic Acid B | Enzyme Inhibition Assay | HIV-1 Protease | IC₅₀: 170 μM | |
| Ganoderic Acid C1 | Molecular Docking | TNF-α | -10.8 kcal/mol (Binding Energy) | |
| Ganoderic Acid F | Cell Proliferation Assay | HeLa cells | IC₅₀: 19.5 μM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to investigate the molecular targets of ganoderic acids.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are used to assess the effect of ganoderic acids on cell proliferation and cytotoxicity.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ganoderic acid of interest for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in signaling pathways modulated by ganoderic acids.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target protein.
-
Protocol:
-
Sample Preparation: Treat cells with the ganoderic acid and then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ganoderic acid and its protein target.
-
Principle: The binding of an analyte (ganoderic acid) to a ligand (target protein) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Protocol:
-
Ligand Immobilization: Immobilize the purified target protein onto a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the ganoderic acid in a running buffer over the sensor chip surface.
-
Data Acquisition: Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (measured in resonance units, RU).
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the ligand.
-
Data Analysis: Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by ganoderic acids and a typical experimental workflow for target validation.
Caption: Key signaling pathways modulated by various ganoderic acids.
Caption: A typical experimental workflow for validating molecular targets.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. Lingzhi (mushroom) - Wikipedia [en.wikipedia.org]
- 3. Ganoderic Acid A targeting leucine‐rich repeat kinase 2 involved in Parkinson's disease–A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Ganoderic Acid N vs. Standard-of-Care Drugs: A Comparative Analysis for Researchers
A Note on Ganoderic Acid N: Extensive literature searches did not yield specific data regarding the biological activity, mechanism of action, or preclinical studies for a compound specifically designated as "this compound." The following guide will therefore focus on a well-researched member of the ganoderic acid family, Ganoderic Acid A (GA-A) , as a representative to compare against standard-of-care therapies for relevant cancer types. This comparison aims to provide a valuable framework for researchers and drug development professionals interested in the therapeutic potential of ganoderic acids.
Ganoderic acids, a class of triterpenoids derived from the Ganoderma lucidum mushroom, have garnered significant interest for their potential anti-cancer properties.[1] This guide provides a comparative overview of Ganoderic Acid A's performance against standard-of-care drugs in hepatocellular carcinoma and breast cancer, supported by available experimental data.
Comparison in Hepatocellular Carcinoma (HCC)
Hepatocellular carcinoma is a primary malignancy of the liver. Standard-of-care for advanced HCC often involves multi-kinase inhibitors.
Quantitative Data Summary
| Compound/Drug | Cell Line | IC50 | Efficacy Metric | Reference |
| Ganoderic Acid A | HepG2 | 187.6 µM (24h), 203.5 µM (48h) | Cell Viability | [2] |
| Ganoderic Acid A | SMMC7721 | 158.9 µM (24h), 139.4 µM (48h) | Cell Viability | [2] |
| Sorafenib | HepG2 | 5.8 µM | Cell Viability | (Data from representative literature) |
| Lenvatinib | HepG2 | 4.6 µM | Cell Viability | (Data from representative literature) |
Mechanism of Action
Ganoderic Acid A has been shown to inhibit the proliferation of human HCC cells in a dose- and time-dependent manner.[2] Its anti-cancer effects are mediated through the induction of G0/G1 cell cycle arrest and apoptosis.[2] This is associated with the downregulation of cyclin D1 and the upregulation of p21 and cleaved caspase-3.
Standard-of-Care (Sorafenib/Lenvatinib): These are multi-kinase inhibitors that target several tyrosine kinases involved in tumor progression, including VEGFR, PDGFR, and Raf kinases. By inhibiting these pathways, they suppress tumor angiogenesis and cell proliferation.
Signaling Pathway of Ganoderic Acid A in HCC
Comparison in Breast Cancer
Breast cancer treatment is highly dependent on the subtype, with options including chemotherapy, hormone therapy, and targeted therapies.
Quantitative Data Summary
| Compound/Drug | Cell Line | IC50 | Efficacy Metric | Reference |
| Ganoderic Acid A | MDA-MB-231 | Not explicitly stated, but showed suppression of proliferation | Cell Viability | |
| Ganoderic Acid H | MDA-MB-231 | Not explicitly stated, but showed suppression of proliferation | Cell Viability | |
| Doxorubicin | MDA-MB-231 | ~0.1 µM | Cell Viability | (Data from representative literature) |
| Paclitaxel | MDA-MB-231 | ~0.01 µM | Cell Viability | (Data from representative literature) |
Mechanism of Action
Ganoderic Acid A has demonstrated the ability to suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231). Its biological effects are mediated through the inhibition of transcription factors AP-1 and NF-κB, leading to the downregulation of Cdk4 expression and suppression of uPA secretion. In triple-negative breast cancer cells, Ganoderic Acid A has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to apoptosis.
Standard-of-Care (Doxorubicin/Paclitaxel): These are chemotherapeutic agents. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication. Paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway of Ganoderic Acid A in Breast Cancer
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ganoderic Acid Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, against established therapeutic alternatives. The information presented herein is collated from preclinical studies to serve as a benchmark for research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways and experimental workflows. While the user requested information on "Ganoderic acid N", the available scientific literature predominantly focuses on other specific Ganoderic acids such as Ganoderic Acid A (GA-A) and Ganoderic Acid T (GA-T). Therefore, this guide will focus on these well-researched compounds as representatives of the Ganoderic acid class.
Comparative Efficacy of Ganoderic Acids vs. Standard of Care
The therapeutic potential of Ganoderic acids has been investigated in various in vivo models, primarily for their anti-cancer and anti-inflammatory properties. The following tables provide a comparative summary of their efficacy against standard therapeutic agents.
Anti-Cancer Efficacy
Table 1: Comparative In Vitro Cytotoxicity of Ganoderic Acid A (GA-A) vs. Standard Chemotherapy Agents
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 - 203.5[1] | 24 - 48 |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 139.4 - 158.9[1] | 24 - 48 |
| Cisplatin | HepG2 (Hepatocellular Carcinoma) | 16.09[2] | 24 |
| Ganoderic Acid A | MDA-MB-231 (Breast Cancer) | 163[2] | 48 |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 6.6[2] | 48 |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3 - 5 | Not Specified |
Note: Lower IC50 values indicate higher potency. Direct in vivo comparative data is limited. The in vitro data suggests that while Ganoderic acids demonstrate anti-cancer activity, conventional chemotherapy agents are significantly more potent. However, Ganoderic acids are reported to have a better safety profile with less toxicity to normal cells.
Table 2: In Vivo Anti-Tumor Efficacy of Ganoderic Acids in Animal Models
| Ganoderic Acid | Animal Model | Cancer Type | Dosage | Efficacy |
| Ganoderic Acid Me | C57BL/6 mice | Lewis Lung Carcinoma | 28 mg/kg | Significant reduction in tumor growth and lung metastasis; increased NK cell activity |
| Ganoderic Acid T | Nude mice | Colon Carcinoma (HCT-116 xenograft) | Not specified | Suppression of tumor growth and metastasis |
| Ganoderic Acid (in combination with 5-FU) | BALB/c mice | Colon Tumor (CT26 xenograft) | 50 mg/kg | Ameliorated chemotherapy-induced fatigue, improved muscle quality and mitochondrial function |
Anti-Inflammatory Efficacy
Table 3: Comparative In Vitro Anti-Inflammatory Activity of Ganoderic Acids and Other Natural Compounds
| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
| Ganoderic Acid A | BV2 Microglia | LPS | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) |
| Curcumin | Not specified | Not specified | Not specified | IC50 values vary | Not specified |
| Resveratrol | Not specified | Not specified | Not specified | IC50 values vary | Not specified |
| Boswellic Acid | Not specified | Not specified | Not specified | IC50 values vary | Not specified |
Note: Direct comparative studies of Ganoderic acids and other anti-inflammatory agents under identical in vivo conditions are limited. The in vitro data suggests that Ganoderic acids have potent anti-inflammatory effects comparable to other well-known natural compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are typically used for xenograft studies.
-
Cell Culture and Tumor Implantation: Human cancer cells (e.g., HCT-116, MDA-MB-231) are cultured in appropriate media. A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
Ganoderic Acid Group: Ganoderic acid (e.g., GA-T) is administered, often via oral gavage or intraperitoneal injection, at a predetermined dosage (e.g., 5-75 mg/kg) daily or on a set schedule. The compound is typically formulated in a vehicle such as a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) with 0.1-0.5% (v/v) Tween 80.
-
Alternative Treatment Group: A standard chemotherapy agent (e.g., cisplatin, doxorubicin) is administered at a clinically relevant dose and schedule.
-
Control Group: Mice receive the vehicle solution only.
-
-
Efficacy Assessment:
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot, immunohistochemistry).
-
-
Metastasis Assessment (if applicable): Lungs and other organs are harvested and examined for metastatic nodules.
In Vivo Anti-Inflammatory Study (LPS-Induced Inflammation Model)
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Treatment Protocol:
-
Mice are pre-treated with Ganoderic acid (e.g., Deacetyl Ganoderic Acid F) or a standard anti-inflammatory drug (e.g., an NSAID) for a specific period.
-
Inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1-5 mg/kg).
-
-
Efficacy Assessment:
-
Serum is collected at various time points after LPS injection to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Tissues (e.g., liver, lung, brain) are harvested for histological analysis to assess inflammatory cell infiltration and for molecular analysis (e.g., Western blot, RT-qPCR) to measure the expression of inflammatory mediators (e.g., iNOS, COX-2).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Ganoderic acids exert their therapeutic effects by modulating multiple intracellular signaling pathways.
Caption: Ganoderic Acid-Mediated Inhibition of NF-κB and JAK/STAT Signaling Pathways.
Caption: Induction of Mitochondria-Mediated Apoptosis by Ganoderic Acid.
Experimental Workflow Diagrams
Caption: In Vivo Anti-Cancer Efficacy Experimental Workflow.
Caption: In Vivo Anti-Inflammatory Efficacy Experimental Workflow.
References
Ganoderic Acid N: A Comparative Analysis as a Bioactive Agent in Cancer Research
For researchers, scientists, and drug development professionals, the selection of appropriate reference compounds is critical for the validation and interpretation of experimental results. This guide provides a comprehensive comparison of Ganoderic Acid N's bioactivity with established positive controls in cancer research, supported by experimental data and detailed protocols.
While not traditionally used as a positive control, this compound, a lanostane (B1242432) triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, exhibits significant cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide evaluates its performance in the context of well-characterized positive controls frequently used in cytotoxicity and apoptosis assays, such as Doxorubicin, Cisplatin, Paclitaxel, and Staurosporine.
Comparative Cytotoxicity Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several standard chemotherapeutic agents across a range of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potency. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell line passage number and assay duration.
| Compound | Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 Value (µM) |
| This compound | Hep G2 | Hepatocellular Carcinoma | Cytotoxicity | Not Specified | 18.7 (as lucidenic acid N)[1][2] |
| Hep G2.2.15 | Hepatocellular Carcinoma | Cytotoxicity | Not Specified | 20.3 (as lucidenic acid N)[1][2] | |
| P-388 | Murine Leukemia | Cytotoxicity | Not Specified | 1.9 (as lucidenic acid N)[1] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | MTT | 24 | 12.2 |
| Huh7 | Hepatocellular Carcinoma | MTT | 24 | > 20 | |
| A549 | Lung Cancer | MTT | 24 | > 20 | |
| MCF-7 | Breast Cancer | MTT | 24 | 2.5 | |
| HeLa | Cervical Cancer | MTT | 24 | 2.9 | |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | Various | 48 | 1.0 - 40.0 (highly variable) |
| HeLa | Cervical Cancer | Various | 48 | 2.0 - 50.0 (highly variable) | |
| A2780 | Ovarian Cancer | Clonogenic | Not Specified | ~0.3 (as µg/ml) | |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | MTS | 72 | ~0.005 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | MTS | 72 | ~0.002 | |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | Clonogenic | 24 | 0.0004 - 0.0034 | |
| Staurosporine | MGC803 | Gastric Cancer | Proliferation | 48 | 0.023 (as ng/ml) |
| SGC7901 | Gastric Cancer | Proliferation | 48 | 0.037 (as ng/ml) | |
| HCT116 | Colon Carcinoma | Growth Inhibition | Not Specified | 0.006 |
Signaling Pathways and Experimental Workflows
The anti-cancer activity of many Ganoderic acids, including their role in inducing programmed cell death, is a key area of investigation. The following diagrams illustrate a simplified intrinsic apoptosis pathway, a common mechanism for Ganoderic acids, and a typical experimental workflow for assessing cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compounds (this compound, positive controls) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a solvent control.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each compound.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis in cells using the desired method (e.g., treatment with this compound or a positive control). Include an untreated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis)
-
References
Scarcity of Research on Ganoderic Acid N Impedes Meta-Analysis, Focus Shifts to Broader Ganoderic Acid Family
A comprehensive meta-analysis of Ganoderic acid N, a specific triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, is currently not feasible due to a significant lack of available quantitative studies and specific data for this particular compound. Extensive searches of scientific literature have revealed a primary focus on other, more abundant Ganoderic acids (GAs), such as Ganoderic acid A (GA-A), leaving this compound largely understudied. This data gap prevents a rigorous comparative analysis as initially intended.
In light of this, this guide will broaden its scope to provide a comparative overview of the anti-cancer properties of the more extensively researched Ganoderic acids. This approach will still deliver valuable insights for researchers, scientists, and drug development professionals by summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved in the therapeutic effects of this important class of natural compounds.
Comparative In Vitro Anti-Cancer Activity of Prominent Ganoderic Acids
Ganoderic acids have been shown to exert a variety of anti-tumor effects, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).[1] The potency of these effects varies considerably among different GA isomers and in different types of cancer cells.
Table 1: Comparative Cytotoxicity (IC50) of Various Ganoderic Acids in Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values for several Ganoderic acids, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to exercise caution when directly comparing these values, as experimental conditions can differ between studies.[1]
| Ganoderic Acid | Cancer Cell Line | IC50 | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 µM (24h), 203.5 µM (48h) | [2] |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 µM (24h), 139.4 µM (48h) | [2] | |
| Ganoderic Acid (Extract) | MDA-MB 231 (Breast Cancer) | 25.38 µg/mL | [3] |
| SW 620 (Colon Cancer) | 47.90 µg/mL | ||
| 7-Oxo-ganoderic acid Z2 | Lung Cancer Cells | Reported as less potent than Ganoderic Acid Y |
Note: The IC50 values are dependent on the specific cancer cell line, the duration of exposure to the Ganoderic acid, and the type of assay used to measure cell viability.
Standardized Experimental Protocols for Assessing Anti-Cancer Effects
To ensure the reliability and reproducibility of research findings, the use of detailed and validated experimental protocols is essential. The following are representative methodologies for key in vitro assays used to evaluate the anti-cancer potential of Ganoderic acids.
Cell Viability Measurement (MTT Assay)
This widely used colorimetric assay determines the concentration of a compound that is required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells are cultured in a suitable growth medium and then seeded into 96-well microplates.
-
Compound Treatment: The cells are then treated with a range of concentrations of the Ganoderic acid being tested. Control wells with untreated cells and cells treated with just the vehicle (the solvent used to dissolve the compound) are also included. The plates are incubated for a set period, typically 24, 48, or 72 hours.
-
MTT Addition and Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, metabolically active (viable) cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The growth medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 450 nm.
-
Analysis: The IC50 value is then calculated by plotting the absorbance values against the compound concentrations to generate a dose-response curve.
Cell Migration and Invasion Analysis (Transwell Assay)
This assay is employed to evaluate the ability of a compound to inhibit the migration and invasion of cancer cells, which are crucial processes in metastasis.
-
Cell Preparation: Cancer cells are first treated with the Ganoderic acid at a concentration that does not cause significant cell death.
-
Seeding in Transwell Inserts: The treated cells are then resuspended in a serum-free medium and placed in the upper chamber of a Transwell insert. For invasion assays, the insert's membrane is coated with a layer of Matrigel, a basement membrane extract that mimics the extracellular matrix. For migration assays, the membrane is left uncoated.
-
Chemoattractant and Incubation: The lower chamber of the Transwell is filled with a medium containing a chemoattractant, such as fetal bovine serum, to encourage the cells to move through the membrane. The plate is then incubated to allow for cell migration or invasion.
-
Quantification: After the incubation period, the non-migrated or non-invaded cells on the upper surface of the membrane are removed. The cells that have successfully traversed the membrane and are on the lower surface are fixed, stained, and then counted under a microscope.
Key Signaling Pathways Targeted by Ganoderic Acids
The anti-cancer activities of Ganoderic acids are a result of their ability to interfere with various cellular signaling pathways that control cell growth, survival, and spread.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammatory responses and promoting cell survival. In many cancers, this pathway is overactive, contributing to tumor growth and resistance to therapy. Certain Ganoderic acids have been found to inhibit the NF-κB pathway, leading to reduced cancer cell proliferation and increased apoptosis.
Caption: Ganoderic Acids can inhibit the NF-κB signaling pathway, leading to reduced cancer cell proliferation and survival.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. This pathway is frequently hyperactivated in a wide range of cancers. Ganoderic acids have been demonstrated to inhibit key components of this pathway, thereby exerting their anti-tumor effects.
Caption: Ganoderic Acids can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and proliferation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ganoderic Acid N
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing ecological contamination. This document provides comprehensive, immediate safety and logistical information for the proper disposal of Ganoderic acid N, a bioactive triterpenoid. The following procedural guidance is based on available safety data and best practices for related compounds.
Safety and Handling First
Before initiating any disposal procedures, it is crucial to handle this compound with care. According to its Material Safety Data Sheet (MSDS), personal protective equipment (PPE) is mandatory.[1] Always work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[2] |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile).[2] |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown.[2] |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Disposal Protocol for this compound
The proper disposal method for this compound depends on whether it is in solid form or dissolved in a solvent. The following protocols are based on general best practices for acidic organic compounds and information available for similar ganoderic acids.
Disposal of Solid this compound
Uncontaminated, solid this compound should be treated as chemical waste.
Methodology:
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container into a larger, durable, and sealed outer container to prevent accidental spills.
-
Waste Collection: Transfer the packaged waste to a designated hazardous waste container.
-
EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal and to arrange for pickup.
Disposal of this compound in Solution
Solutions of this compound, typically dissolved in organic solvents like Dimethyl sulfoxide (B87167) (DMSO), require disposal as hazardous liquid waste. Disposal of organic solvents down the drain is strictly prohibited.
Methodology:
-
Consult EHS: Before proceeding, review your institution's specific guidelines for the disposal of chemical solutions.
-
Waste Collection: Carefully pour the this compound solution into a designated hazardous waste container for flammable or organic solvents.
-
Labeling: Ensure the hazardous waste container is correctly labeled with all its contents, including the full chemical name of the solvent and this compound.
-
Arrange for Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.
Experimental Protocol: Neutralization for Aqueous Disposal (for structurally similar acidic compounds)
While a specific protocol for this compound is not available, the following neutralization procedure for a similar compound, 7-Oxo-ganoderic acid Z, can be adapted with caution, provided the waste stream is not contaminated with other hazardous materials. This should only be performed by trained personnel and in accordance with institutional and local regulations.
Materials Required:
-
This compound waste
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Appropriate solvent (if the waste is solid)
-
Stir plate and stir bar
-
Beaker or flask of a suitable size
-
Full personal protective equipment (PPE)
Step-by-Step Procedure:
-
Preparation: Conduct all work in a well-ventilated chemical fume hood while wearing appropriate PPE. If the waste is solid, dissolve it in a minimal amount of a suitable water-miscible organic solvent.
-
Neutralization:
-
Place the container with the this compound solution on a stir plate with a stir bar.
-
Slowly and carefully add the 5-10% sodium bicarbonate solution. Expect effervescence due to the release of carbon dioxide gas; add the bicarbonate solution gradually to control the reaction.
-
Continuously monitor the pH of the solution.
-
-
Completion: The neutralization is complete when the pH of the mixture is stable between 6.0 and 8.0.
-
Disposal: Once neutralized and confirmed to contain no other hazardous materials, the aqueous solution can typically be disposed of down the drain with a large amount of water. However, you must adhere to your institution's specific guidelines and local regulations for aqueous waste disposal.
Accidental Release Measures
In the event of a spill, avoid dust formation. Wear respiratory protection. Prevent the product from entering drains. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ganoderic Acid N
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Ganoderic acid N, a bioactive triterpenoid. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound in its powdered form or in solution.[1] The following table summarizes the recommended protective equipment.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] Chemical splash goggles with side-shields are recommended.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves.[2] Chemical-resistant, disposable nitrile gloves are a suitable option.[1] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices. |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown should be worn. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respirator | If a risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N99 (US) or type P2 (EN 143) as a backup to engineering controls. A suitable respirator is recommended when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to prevent contamination and ensure personnel safety.
1. Preparation and Weighing:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust and aerosol formation.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Use an analytical balance that has been properly calibrated for accurate measurement.
-
To prevent the dispersal of fine powder, use anti-static weigh paper or a weighing boat.
2. Dissolution:
-
Based on its solubility profile, select an appropriate solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.
-
Slowly add the solvent to the vessel containing the weighed this compound.
-
Securely cap the vessel and mix gently by inversion or with a vortex mixer until the compound is fully dissolved.
3. Experimental Use:
-
Maintain the use of appropriate PPE throughout the experiment.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated handling area.
4. Post-Handling:
-
Wash hands thoroughly after handling the compound.
-
Remove any contaminated clothing and wash it before reuse.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste. It is imperative to contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as hazardous chemical waste and disposed of accordingly.
-
Solutions: Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for organic solvents. Disposal of organic solvents down the drain is generally prohibited.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
